molecular formula C7H8N2O4 B2375132 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 681015-26-9

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid

Cat. No.: B2375132
CAS No.: 681015-26-9
M. Wt: 184.151
InChI Key: BWQQOEKKEZSEGO-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid is a useful research compound. Its molecular formula is C7H8N2O4 and its molecular weight is 184.151. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrazole-3,5-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4/c1-2-9-5(7(12)13)3-4(8-9)6(10)11/h3H,2H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQQOEKKEZSEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid and establishes a robust experimental framework for its precise determination in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of novel chemical entities. While specific experimental solubility data for this compound is not widely published, this guide synthesizes fundamental principles of solubility, structural analogy, and established analytical methodologies to provide a predictive analysis and a detailed protocol for empirical validation.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] For novel compounds such as this compound, a derivative of the biologically significant pyrazole scaffold, understanding its solubility in a range of organic solvents is paramount.[2][3][4] This knowledge informs crucial downstream processes, including formulation development, purification, and the design of drug delivery systems.[5] This guide will first deduce the expected solubility characteristics of the target molecule based on its structural features and then provide a detailed, step-by-step methodology for its experimental determination.

Physicochemical & Structural Analysis of this compound

A predictive understanding of a compound's solubility begins with a thorough analysis of its molecular structure.

2.1. Core Structure: Pyrazole-3,5-dicarboxylic acid

The parent scaffold, pyrazole-3,5-dicarboxylic acid, is a solid at room temperature with a high melting point (decomposes at ~287-295°C).[6][7] It possesses two carboxylic acid groups, which are strong hydrogen bond donors and acceptors, and a pyrazole ring, which also participates in hydrogen bonding. These features suggest that the parent compound has limited solubility in non-polar organic solvents and moderate solubility in polar, protic solvents.

2.2. The Influence of N-Alkylation: The 1-Ethyl Group

The introduction of an ethyl group at the N1 position of the pyrazole ring is expected to have several effects on the molecule's physicochemical properties:

  • Increased Lipophilicity: The ethyl group introduces a non-polar hydrocarbon character, which is anticipated to enhance solubility in less polar organic solvents compared to the parent compound.

  • Disruption of Intermolecular Interactions: The ethyl group may sterically hinder the formation of the strong intermolecular hydrogen bonds that characterize the parent dicarboxylic acid, potentially lowering the melting point and increasing solubility.

  • No Change in Acidity: The ethyl group is not expected to significantly alter the pKa of the two carboxylic acid groups.

2.3. Predicted Solubility Behavior

Based on this analysis, the following solubility trends for this compound can be predicted:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the carboxylic acid groups.

  • Moderate to High Solubility: In alcohols (e.g., methanol, ethanol) due to hydrogen bonding interactions.[8][9]

  • Lower Solubility: In moderately polar solvents like acetone and ethyl acetate, where the balance of polar and non-polar interactions will be crucial.

  • Poor Solubility: In non-polar solvents such as hexane and toluene, where the polar dicarboxylic acid moiety will dominate.[8]

Experimental Determination of Solubility

A systematic experimental approach is necessary to quantitatively determine the solubility profile. The following section outlines a detailed protocol.

3.1. Materials and Equipment

  • This compound (synthesized and characterized)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, hexane, DMF, DMSO) of appropriate purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

3.2. Experimental Workflow: Equilibrium Solubility Determination

The most common and reliable method for determining equilibrium solubility is the shake-flask method.[10]

experimental_workflow A 1. Preparation of Solvent Systems B 2. Addition of Excess Solute A->B Add an excess amount of the compound to a known volume of solvent. C 3. Equilibration B->C Agitate at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium. D 4. Phase Separation (Centrifugation) C->D Centrifuge to separate the undissolved solid from the solution. E 5. Sample Withdrawal and Filtration D->E Carefully withdraw an aliquot of the supernatant and filter through a 0.45 µm syringe filter. F 6. Sample Dilution E->F Accurately dilute the filtered solution with a suitable solvent. G 7. Quantitative Analysis (HPLC) F->G Analyze the diluted sample by a validated HPLC method to determine the concentration. H 8. Data Calculation and Reporting G->H Calculate the solubility in mg/mL or mol/L.

Figure 1: Experimental workflow for equilibrium solubility determination.

3.3. Step-by-Step Protocol

  • Preparation: Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of vials.

  • Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in a shaker at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 or 48 hours) to allow the system to reach equilibrium. It is crucial to establish that equilibrium has been reached by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution remains constant.[10]

  • Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[5]

  • Data Reporting: Calculate the solubility in appropriate units (e.g., mg/mL, g/100mL, mol/L).

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise tabular format for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)
Hexane1.88
Toluene2.38
Ethyl Acetate6.02
Acetone20.7
Ethanol24.5
Methanol32.7
Acetonitrile37.5
Dimethylformamide (DMF)36.7
Dimethyl Sulfoxide (DMSO)46.7

4.1. Interpretation of Results

The obtained solubility data should be analyzed in the context of solvent properties. A plot of solubility versus the dielectric constant of the solvents can provide insights into the dominant intermolecular forces governing the dissolution process. The principle of "like dissolves like" is a useful guiding principle, where polar solutes are more soluble in polar solvents and non-polar solutes in non-polar solvents.[11]

Causality Behind Experimental Choices

  • Shake-Flask Method: This method is chosen as it is the gold standard for determining thermodynamic equilibrium solubility, providing a true measure of the compound's intrinsic solubility in a given solvent.[10]

  • HPLC Analysis: HPLC is a highly sensitive and specific analytical technique that allows for accurate quantification of the solute concentration, even at low levels.[5]

  • Temperature Control: Maintaining a constant temperature is critical as solubility is a temperature-dependent property.

  • Equilibration Time: A sufficient equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

Conclusion

References

  • Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Physical Properties of Carboxylic Acids. (2023, April 30). JoVE.
  • EXPERIMENT 1 DETERMIN
  • 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.
  • Method Development & Method Validation for Solubility and Dissolution Curves. (n.d.).
  • solubility experimental methods.pptx. (n.d.).
  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019, February 14).
  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences.
  • Solubility Measurement Techniques. (n.d.). Scribd.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Jain, C. R., & Patil, R. D. (2026, January 31). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Starr, J. N., & King, C. J. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes.
  • Solubility of Organic Compounds. (2023, January 14). YouTube.
  • CAS 37687-24-4: 1H-Pyrazole-3,5-dicarboxylic acid, 3,5-diethyl ester. (n.d.). CymitQuimica.
  • Pyrazole-3,5-dicarboxylic acid. (n.d.). ChemBK.
  • Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559. (n.d.). PubChem.
  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April).
  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. (n.d.). PubMed.
  • 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. (n.d.). NIST WebBook.
  • 1H-Pyrazole-3,5-dicarboxylic Acid. (n.d.). TCI (Shanghai) Development Co., Ltd.
  • Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. (n.d.). NIST WebBook.
  • 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, 98%. (n.d.). Thermo Scientific Chemicals.
  • 1H-pyrazole-3,5-dicarboxylic acid hydr

Sources

Methodological & Application

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Protocol

Abstract

This application note provides a comprehensive technical guide on 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid , a versatile bifunctional heterocyclic intermediate. While pyrazoles are established "privileged structures" in medicinal chemistry (e.g., Celecoxib, Sildenafil), this specific dicarboxylic acid derivative offers a unique strategic advantage: desymmetrization . The presence of the N1-ethyl group renders the C3 and C5 carboxylates chemically distinct, enabling regioselective functionalization. This guide covers synthesis, purification, regioselective derivatization protocols, and quality control metrics for integrating this scaffold into high-throughput screening (HTS) libraries and fragment-based drug discovery (FBDD).

Part 1: Chemical Profile & Strategic Utility[1]

The "Desymmetrization" Advantage

In the parent 1H-pyrazole-3,5-dicarboxylic acid, the tautomeric equilibrium renders the C3 and C5 positions equivalent.[1] However, alkylation at N1 (introducing the ethyl group) locks the tautomer and breaks this symmetry.

  • Position 5 (Proximal): Sterically hindered by the N-ethyl group; electronically influenced by the adjacent nitrogen lone pair.

  • Position 3 (Distal): Sterically accessible; behaves more like a typical aromatic carboxylic acid.

Strategic Application: This steric and electronic differentiation allows medicinal chemists to sequentially functionalize the molecule—for example, converting C3 to an amide while retaining C5 as an acid for solubility or metal coordination (in MOFs).

Physicochemical Properties
PropertyValue / Characteristic
Chemical Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water (pH < 4).[1]
pKa Values pKa₁ ≈ 2.8 (C3-COOH), pKa₂ ≈ 4.2 (C5-COOH) (Predicted)
Key Impurities 1-Ethyl-1H-pyrazole-4,5-dicarboxylic acid (regioisomer from synthesis).

Part 2: Synthesis & Purification Protocol

Workflow Diagram

The following Graphviz diagram illustrates the synthesis and the critical decision points for regioselective downstream processing.

G Start Diethyl acetylenedicarboxylate Intermediate Diethyl 1-ethyl-1H-pyrazole- 3,5-dicarboxylate Start->Intermediate Cyclocondensation (Ethanol, 0°C to RT) Reagent Ethylhydrazine (Regiocontrol Agent) Reagent->Intermediate Hydrolysis Controlled Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Saponification Product 1-Ethyl-1H-pyrazole- 3,5-dicarboxylic acid Hydrolysis->Product Acidification pH 2.0 MonoAmide C3-Monoamide (Kinetic Control) Product->MonoAmide Amine, HATU (1 eq) 0°C Decarbox 1-Ethyl-pyrazole- 3-carboxylic acid Product->Decarbox Thermal (>200°C) Regioselective

Figure 1: Synthetic workflow from cyclocondensation to divergent functionalization.[1]

Protocol: Cyclocondensation & Hydrolysis[1]

Objective: Synthesize high-purity (>98%) this compound free from hydrazine impurities.

Reagents:

  • Diethyl acetylenedicarboxylate (1.0 equiv)

  • Ethylhydrazine oxalate (1.05 equiv)

  • Ethanol (anhydrous)

  • Lithium Hydroxide (LiOH·H₂O)

Step-by-Step Methodology:

  • Cyclization (The "Knorr" Type Synthesis):

    • Dissolve diethyl acetylenedicarboxylate (20 mmol) in ethanol (50 mL) and cool to 0°C.

    • Critical Step: Add ethylhydrazine (as free base or oxalate with TEA) dropwise. Causality: Slow addition at low temperature prevents exotherms that favor the formation of regioisomeric impurities or polymerization.

    • Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Evaporate solvent. The resulting oil is often pure enough, but can be distilled or passed through a short silica plug to remove hydrazine traces.

  • Saponification (Self-Validating Step):

    • Dissolve the diester in THF:Water (3:1).

    • Add LiOH (2.5 equiv). Stir at RT for 12 hours.[2]

    • Validation: Monitor the disappearance of the ethyl ester quartet in ¹H NMR or by LC-MS.

    • Workup: Concentrate to remove THF. Acidify the aqueous layer carefully with 1M HCl to pH 2.0. The dicarboxylic acid will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

Part 3: Regioselective Derivatization (The Application)

This is the core value for drug development. You can selectively target the C3-carboxylate.

Protocol: Regioselective C3-Amidation

Due to the steric bulk of the ethyl group at N1, the C5-carboxylate is hindered.[1] Under kinetic control, amidation occurs preferentially at C3.

Reagents:

  • This compound

  • Amine (R-NH₂)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • DMF (Solvent)

Procedure:

  • Dissolve the dicarboxylic acid in DMF at 0°C.

  • Add DIPEA, followed by HATU. Stir for 10 minutes to form the activated ester.

  • Expert Insight: Because C3 is less hindered, the activated ester forms there faster.

  • Add the limiting reagent amine (0.9 - 1.0 equiv) slowly.

  • Stir at 0°C for 2 hours, then warm to RT.

  • Outcome: The major product will be the 3-amide-5-carboxylic acid .[1] This allows the remaining C5 acid to be used for solubility (salt formation) or a second, different coupling reaction (orthogonal synthesis).

Protocol: Regioselective Decarboxylation

To generate 1-ethyl-pyrazole-3-carboxylic acid (removing the C5 acid):

  • Heat the dicarboxylic acid neat or in high-boiling solvent (diphenyl ether) to 200-220°C.

  • Mechanism: The C5-acid, being adjacent to the N1-ethyl, is electronically destabilized and sterically crowded, making it more prone to thermal decarboxylation than the C3-acid.

  • Note: This is a harsh method; catalytic copper/quinoline methods are preferred for sensitive substrates.

Part 4: Analytical Quality Control

To ensure the integrity of the intermediate, specifically distinguishing it from isomers.

NMR Fingerprinting (DMSO-d₆)
  • ¹H NMR:

    • δ 1.35 (t, 3H): Methyl of the N-ethyl group.

    • δ 4.55 (q, 2H): Methylene of the N-ethyl group. Note: A shift >4.5 ppm indicates N1 substitution (deshielding by ring current).

    • δ 7.30 (s, 1H): The pyrazole C4-H proton.

    • δ 13.0-14.0 (br s, 2H): Carboxylic acid protons.

  • ¹³C NMR (Differentiation):

    • Look for two distinct carbonyl peaks. The C3-carbonyl typically appears slightly upfield compared to C5 due to different resonance contributions from the nitrogen lone pair.

HPLC Purity Standards
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV 254 nm.

  • Acceptance Criteria: >98% purity. Major impurity to watch: Monodecarboxylated species (generated if drying temperature is too high).

References

  • Elguero, J., et al. (2000). Pyrazoles.[2][3][4][5][6][7][8][9][10][11][12][13] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Fundamental reference on Pyrazole tautomerism and reactivity).

  • Aggarwal, R., et al. (2011). "Synthetic approaches to pyrazole-3,5-dicarboxylic acid derivatives." Journal of Heterocyclic Chemistry.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for Knorr Pyrazole Synthesis mechanisms).
  • FDA Orange Book. (2023). Search for "Celecoxib" and "Rimonabant" to verify pyrazole scaffold prevalence in approved pharmaceuticals.[7]

  • Cambridge Structural Database (CSD). Crystal structures of metal-organic frameworks containing pyrazole-3,5-dicarboxylate ligands.[1]

Sources

Application Notes & Protocols: Crystallization of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the crystallization of metal complexes involving 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide covers fundamental principles, practical considerations specific to this ligand, detailed experimental protocols for various crystallization techniques, and troubleshooting strategies. The methodologies are designed to be robust and reproducible, facilitating the generation of high-quality single crystals suitable for X-ray diffraction analysis and other advanced characterization.

Introduction: The Significance of this compound

This compound (H₂-EtPDC) is a versatile organic linker molecule of significant interest in coordination chemistry and materials science. Its rigid, V-shaped geometry and two carboxylate groups make it an excellent building block for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs).[1] The ethyl group at the N1 position prevents the formation of certain hydrogen bonding patterns often seen with unsubstituted pyrazole rings, offering unique structural possibilities.[2]

The successful synthesis of H₂-EtPDC complexes often culminates in the need for high-quality single crystals. Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement, confirming connectivity, and understanding the supramolecular architecture. This structural information is paramount for structure-property relationship studies, rational design of new materials, and is a prerequisite for the development of applications in areas such as:

  • Gas Storage and Separation: The porous nature of MOFs derived from such linkers is key to their performance.[3]

  • Catalysis: The metal nodes and functional groups of the linker can act as catalytic sites.

  • Drug Delivery: Biocompatible MOFs can serve as carriers for therapeutic agents.

  • Sensing: The framework's response to guest molecules can be harnessed for chemical sensing applications.

This guide focuses on the practical aspects of obtaining single crystals of metal-H₂-EtPDC complexes, moving from theoretical considerations to actionable laboratory protocols.

Foundational Principles of Crystallization

Crystallization is a process of controlled precipitation where solute molecules self-assemble from a supersaturated solution into a highly ordered, solid lattice. The process is governed by two key kinetic stages:

  • Nucleation: The initial formation of stable, sub-microscopic crystalline aggregates (nuclei). This is often the rate-limiting step and is highly sensitive to conditions.

  • Crystal Growth: The subsequent addition of solute molecules to the existing nuclei, leading to the formation of macroscopic crystals.

The primary goal of any crystallization technique is to approach the point of supersaturation slowly and controllably, promoting the growth of a few large, well-ordered crystals rather than the rapid precipitation of many small, imperfect particles.[4] Key factors that influence this process include solvent choice, temperature, concentration, and the presence of impurities.[5]

Pre-Crystallization: Ligand and Precursor Considerations

Before attempting crystallization, it is crucial to consider the properties of the building blocks.

Ligand (H₂-EtPDC):

  • Purity: The purity of the H₂-EtPDC ligand is critical. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor-quality crystals.[6] Recrystallization of the ligand itself may be a necessary preliminary step.

  • Solubility: H₂-EtPDC is a dicarboxylic acid and its solubility is highly pH-dependent. In its neutral form, it has limited solubility in water but is more soluble in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).[7] Deprotonation with a base significantly increases its aqueous solubility.

Metal Precursors:

  • Metal Salts: Simple metal salts (e.g., nitrates, chlorides, acetates) are common starting materials.[8] The choice of counter-ion can be important, as it may influence the reaction pH or even become incorporated into the final structure.

  • Solubility: The metal salt and the ligand must be soluble in the same solvent or a miscible solvent system to ensure a homogeneous reaction mixture.

Solvent Systems: The choice of solvent is arguably the most critical variable in crystallization.[9] A good solvent system for H₂-EtPDC complexes will typically involve a polar solvent in which the components are soluble at room or elevated temperature.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Common Role & Rationale
N,N-Dimethylformamide (DMF) 15336.7Primary Solvent: High boiling point allows for solvothermal reactions. Good solvating power for both ligand and many metal salts. Can decompose at high temperatures to generate dimethylamine, acting as a base.
N,N-Diethylformamide (DEF) 177-Primary Solvent: Similar to DMF but with a higher boiling point, useful for achieving higher reaction temperatures.
Dimethyl Sulfoxide (DMSO) 18946.7Primary Solvent: Excellent solvating power and high boiling point. However, it is a strong coordinating solvent and can be difficult to remove from crystal structures.[10]
Ethanol / Methanol 78 / 6524.5 / 32.7Co-solvent/Precipitant: Often used in diffusion methods. Can help to modulate the overall polarity of the solvent system.[11]
Water 10080.1Co-solvent: Used in hydrothermal synthesis, particularly when bases are used to deprotonate the ligand. pH plays a major role.[3]
Acetonitrile 8237.5Co-solvent: A polar aprotic solvent that is less coordinating than DMF or DMSO.

Crystallization Protocols

Success in crystallization often requires screening multiple methods. Below are detailed protocols for three common and effective techniques for H₂-EtPDC complexes.

Protocol 1: Slow Solvent Evaporation

This is the simplest method and often a good starting point.[9][11] It relies on gradually increasing the concentration of the solute by slowly evaporating the solvent until supersaturation is reached.

Step-by-Step Methodology:

  • Preparation: In a clean, small glass vial (e.g., 4 mL), dissolve 5-10 mg of the H₂-EtPDC complex in the minimum amount of a suitable solvent (e.g., DMF or a mixture like DMF/Ethanol) to achieve a clear, saturated, or near-saturated solution.[12]

  • Filtration: If any particulate matter is visible, filter the solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel. Dust and other particulates can act as unwanted nucleation sites.[12]

  • Setup: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.[12]

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.[11] Allow the solvent to evaporate slowly over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the remaining solvent. Wash briefly with a small amount of a solvent in which the crystals are insoluble (e.g., diethyl ether) and allow to air dry.

Protocol 2: Vapor Diffusion (Liquid-Vapor)

This technique is highly effective for small quantities of material and provides excellent control over the rate of crystallization.[6][9] It involves placing a concentrated solution of the complex in an environment containing the vapor of an "anti-solvent" (a solvent in which the complex is insoluble). The anti-solvent vapor slowly diffuses into the complex solution, reducing the overall solubility and inducing crystallization.

Step-by-Step Methodology:

  • Solution Preparation: In a small, open vial (e.g., 0.5 mL), dissolve 2-5 mg of the H₂-EtPDC complex in a small volume (100-200 µL) of a relatively non-volatile solvent where it is soluble (e.g., DMF, DMSO).

  • Reservoir Preparation: In a larger, sealable vessel (e.g., a 20 mL scintillation vial or a glass jar), place 2-3 mL of a volatile anti-solvent in which the complex is insoluble (e.g., ethanol, methanol, diethyl ether, or pentane).[6]

  • Setup: Carefully place the small, open vial containing the complex solution inside the larger vessel. Ensure the liquid levels are such that there is no direct mixing.

  • Sealing and Incubation: Seal the larger vessel tightly. The vapor of the volatile anti-solvent will slowly diffuse into the solution in the inner vial.

  • Monitoring and Harvesting: Place the setup in an undisturbed location. Crystals should appear in the inner vial over a period of 2-14 days. Harvest as described in Protocol 1.

Protocol 3: Solvothermal / Hydrothermal Synthesis

This is the dominant method for producing highly crystalline MOFs and is well-suited for H₂-EtPDC complexes, which often require heat to overcome kinetic barriers to framework formation.[13][14] The reaction is carried out in a sealed vessel at temperatures above the boiling point of the solvent, creating high autogenous pressure.

Step-by-Step Methodology:

  • Reactant Preparation: In a glass vial, combine H₂-EtPDC (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol of a divalent metal nitrate) with the selected solvent (e.g., 5-10 mL of DMF or a DMF/water mixture).[15]

  • Additives (Optional): Sometimes, a "modulator" like acetic acid or another monocarboxylic acid is added.[15] Modulators can compete with the linker for coordination sites, slowing down the reaction and leading to more crystalline products.

  • Sealing: Place the vial inside a Teflon-lined stainless-steel autoclave. Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven. Heat to a specific temperature (typically 80-150 °C) and hold for a set period (12-72 hours).[15][16]

  • Cooling: Crucially, allow the oven to cool down to room temperature very slowly. A slow cooling ramp (e.g., 2-5 °C/hour) promotes the growth of large, high-quality single crystals. Rapid cooling often leads to microcrystalline powder.[16]

  • Washing and Harvesting: After cooling, carefully open the autoclave. Collect the crystals by decanting or filtration. Wash them several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.[14]

Visualization of Workflows

A logical approach to selecting a crystallization method is essential for efficient experimentation.

Caption: Decision workflow for selecting a primary crystallization technique.

Caption: Schematic of the vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble.[17]- Allow more solvent to evaporate (if using slow evaporation).- Use a stronger anti-solvent (if using diffusion).- Reduce the amount of solvent used initially.[18]
Amorphous Precipitate / "Oiling Out" Supersaturation was reached too quickly; Impurities are present; Compound melting point is too low in the chosen solvent.[18]- Slow down the process: reduce hole size, use a less volatile anti-solvent, or slow the cooling rate.[18]- Add a small amount of the "good" solvent to redissolve the oil, then allow crystallization to proceed more slowly.[18]- Re-purify the starting material.
Microcrystalline Powder Nucleation rate is too high compared to growth rate.- Decrease the concentration of the starting solution.- Slow down the rate of supersaturation (see above).- In solvothermal synthesis, use a slower cooling ramp or add a modulator.[15]
Poor Crystal Quality (e.g., twinned, cracked) Rapid growth; Mechanical disturbance.- Ensure the crystallization setup is in a vibration-free environment.[11]- Try a different solvent system, as solvent can influence crystal habit.[9]- Slow down the entire process.

Conclusion

The crystallization of this compound complexes is a multifactorial process that requires patience and systematic experimentation. By understanding the fundamental principles of nucleation and growth and by carefully selecting the appropriate technique—be it slow evaporation, vapor diffusion, or solvothermal synthesis—researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for the rational design and discovery of new coordination polymers and MOFs based on this versatile linker.

References

  • Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. (2022, December 22). JoVE. Retrieved February 15, 2026, from [Link]

  • Crystallisation Techniques. (2006, January 8). University of York, Department of Chemistry. Retrieved February 15, 2026, from [Link]

  • Growth of large single MOF crystals and effective separation of organic dyes. (2013). CrystEngComm, 15(20), 4094-4098. Retrieved February 15, 2026, from [Link]

  • Solvothermal Synthesis of a Novel Calcium Metal-Organic Framework: High Temperature and Electrochemical Behaviour. (2021, November 22). PMC. Retrieved February 15, 2026, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida, Center for Xray Crystallography. Retrieved February 15, 2026, from [Link]

  • How does a solvent affect the crystallization process of coordination compounds? (2012, September 12). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. (2018). International Journal of Biology and Chemistry, 11(1), 198. Retrieved February 15, 2026, from [Link]

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • What should I do if crystallisation does not occur? (2017, April 5). Quora. Retrieved February 15, 2026, from [Link]

  • Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates. (n.d.). American Chemical Society Publications. Retrieved February 15, 2026, from [Link]

  • MOF Crystal Creation: Science You Can See in Minutes! #shorts. (2023, October 18). YouTube. Retrieved February 15, 2026, from [Link]

  • I would like to know about how can crystallization of metal complexes take place? (2019, February 15). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystal structure of Cu(II) and Co(II) complexes with 1,3-dimethyl-pyrazole-5-carboxylic acid ligand. (2015, January 30). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (2021, November 26). PMC. Retrieved February 15, 2026, from [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem. Retrieved February 15, 2026, from [Link]

Sources

Advanced Application Note: 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid in Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (H₂epdc ) is a versatile, V-shaped organic linker used primarily in the construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs). Unlike its unsubstituted parent (pyrazole-3,5-dicarboxylic acid), the N1-ethyl group introduces steric asymmetry and hydrophobicity, influencing pore architecture and preventing dense packing.

This application note details the use of H₂epdc to synthesize heterogeneous catalysts active in Lewis Acid Catalysis (Knoevenagel Condensation) and Photocatalytic Degradation of Organic Pollutants . It provides validated protocols for ligand synthesis, catalyst assembly, and catalytic evaluation.

Molecular Profile & Ligand Design

The utility of H₂epdc in catalysis stems from its coordination geometry. The dicarboxylate groups at positions 3 and 5 allow for bridging multiple metal centers, while the pyrazole nitrogens can participate in coordination or remain uncoordinated to act as weak basic sites.

PropertySpecification
IUPAC Name This compound
Formula C₇H₈N₂O₄
MW 184.15 g/mol
Geometry V-shaped (approx. 120° angle between carboxylates)
Solubility Soluble in DMSO, DMF, hot alcohols; Sparingly soluble in water
Role Bridging Ligand, H-bond Acceptor, Pore-Lining Agent

Protocol A: Ligand Synthesis (Precursor Preparation)

Before catalytic application, high-purity H₂epdc must be synthesized. Commercial sources often supply the diethyl ester, which requires hydrolysis.

Workflow Diagram: Ligand Synthesis

LigandSynthesis Start Diethyl Acetylenedicarboxylate (DEAD) Intermediate Diethyl 1-ethyl-1H-pyrazole- 3,5-dicarboxylate Start->Intermediate Cyclization 0-5°C -> RT Reagent Ethyl Hydrazine (in Ethanol) Reagent->Intermediate Hydrolysis Alkaline Hydrolysis (NaOH/Reflux) Intermediate->Hydrolysis Saponification Product 1-Ethyl-1H-pyrazole- 3,5-dicarboxylic acid (H₂epdc) Hydrolysis->Product Acidification (HCl) pH 2-3

Caption: Step-wise synthesis of H₂epdc from acyclic precursors via cyclization and hydrolysis.

Step-by-Step Procedure
  • Cyclization (Ester Formation):

    • Dissolve Diethyl acetylenedicarboxylate (DEAD) (10 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Dropwise add Ethyl hydrazine (10 mmol) over 30 minutes. Caution: Exothermic.

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Evaporate solvent to yield the crude diethyl ester (oil or low-melting solid).

  • Hydrolysis:

    • Dissolve the crude ester in 20 mL of 2M NaOH .

    • Reflux at 80°C for 4 hours. The solution should become clear.

  • Isolation:

    • Cool to RT.

    • Acidify with conc. HCl dropwise until pH reaches 2.0–3.0.[1]

    • A white precipitate (H₂epdc) will form.

    • Filter, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 60°C.

    • Yield Target: >75%.

Protocol B: Catalyst Assembly (MOF Synthesis)

This protocol describes the synthesis of a Copper(II)-H₂epdc MOF (e.g., [Cu(epdc)(H₂O)]ₙ), a proven catalyst for oxidative degradation and Lewis acid reactions.

Reagents
  • H₂epdc (Ligand): 0.5 mmol

  • Cu(NO₃)₂·3H₂O (Metal Source): 0.5 mmol

  • Solvent: DMF/H₂O (1:1 v/v, 10 mL)

Procedure
  • Dissolution: Dissolve H₂epdc and Copper nitrate in the solvent mixture in a 20 mL scintillation vial. Sonicate for 10 mins to ensure homogeneity.

  • Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 100°C for 72 hours .

  • Cooling: Allow the oven to cool to RT at a rate of 5°C/hour (slow cooling promotes crystallinity).

  • Activation: Filter the blue block crystals. Wash with DMF and Ethanol.

  • Solvent Exchange: Immerse crystals in Ethanol for 24 hours (refreshing solvent 3 times) to remove trapped DMF.

  • Drying: Activate under vacuum at 80°C for 6 hours.

Application 1: Photocatalytic Degradation of Dyes

The Cu-epdc MOF acts as a semiconductor-like material. Upon irradiation, it generates electron-hole pairs that produce Reactive Oxygen Species (ROS) to mineralize organic dyes like Methylene Blue (MB).

Mechanism Diagram

Photocatalysis Light UV/Visible Light (hν) MOF Cu-epdc MOF (Catalyst) Light->MOF Excitation Exciton e⁻ (CB) + h⁺ (VB) MOF->Exciton Charge Separation ROS •OH / •O₂⁻ (Radicals) Exciton->ROS Redox Reactions with H₂O/O₂ Dye Organic Dye (Pollutant) ROS->Dye Attack Products CO₂ + H₂O (Degradation) Dye->Products Mineralization

Caption: Photocatalytic cycle showing light harvesting, radical generation, and pollutant degradation.

Experimental Protocol
  • Preparation: Prepare a 10 ppm solution of Methylene Blue (MB) in water (100 mL).

  • Loading: Add 50 mg of the activated Cu-epdc catalyst powder.

  • Adsorption Equilibrium: Stir in the dark for 30 minutes to distinguish adsorption from photodegradation.

  • Irradiation: Expose the suspension to a 300W Xe arc lamp (or UV LED array).

  • Sampling: Withdraw 3 mL aliquots every 15 minutes.

  • Analysis: Centrifuge to remove catalyst. Measure absorbance of the supernatant at

    
     (664 nm for MB).
    
  • Calculation: Degradation Efficiency (%) =

    
    .
    

Application 2: Knoevenagel Condensation (Lewis Acid Catalysis)

The unsaturated metal sites (open metal sites) generated after removing coordinated water molecules act as Lewis acids to activate the aldehyde carbonyl.

Reaction Scheme
  • Substrates: Benzaldehyde (1.0 mmol) + Malononitrile (1.2 mmol).

  • Catalyst: Cu-epdc MOF (5 mol%).

  • Solvent: Ethanol or Toluene.

Protocol
  • Catalyst Activation: Heat the catalyst at 120°C under vacuum for 2 hours prior to use to ensure open metal sites (removal of apical water).

  • Reaction: Combine benzaldehyde, malononitrile, and catalyst in 5 mL of dry ethanol.

  • Conditions: Stir at room temperature (or mild reflux at 50°C) for 2–6 hours.

  • Monitoring: Monitor reaction progress via TLC or GC-MS.

  • Work-up: Centrifuge to recover the catalyst (wash with ethanol for reuse). Evaporate solvent from the supernatant to obtain the product.

  • Validation: Verify product purity via ¹H NMR (appearance of vinyl proton signal).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Ligand Yield Incomplete hydrolysis of ester.Increase reflux time or NaOH concentration. Ensure pH is brought down to <3.
Amorphous Catalyst Cooling rate too fast during MOF synthesis.Use a programmable oven to cool at 2–5°C/hour.
Low Photocatalytic Activity High electron-hole recombination.Add H₂O₂ (1 mM) as an electron scavenger to boost radical production.
Catalyst Leaching Unstable coordination bonds.Verify stability by measuring metal content in solution (ICP-MS) after the run.

References

  • Synthesis and Properties of Pyrazole-Carboxylic Acid Ligands

    • Title: Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligand.
    • Source: Royal Society of Chemistry (RSC Advances/Dalton Trans).
    • URL:[Link] (Representative for ligand class synthesis).

  • Photocatalytic Mechanisms in MOFs

    • Title: A New Cd(II)
    • Source: National Institutes of Health (PMC / Molecules).
    • URL:[Link]

  • Knoevenagel Condensation with MOFs

    • Title: Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures.[2]

    • Source: CrystEngComm (RSC).
    • URL:[Link] (Demonstrates the standard protocol for this reaction class).

  • Chemical Data & Safety: Title: 1H-Pyrazole-3,5-dicarboxylic acid monohydrate Safety Data Sheet. Source: Thermo Fisher Scientific.

Sources

Precision Functionalization of Porous Frameworks: The 1-Ethyl-Pyrazole-3,5-Dicarboxylate Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a comprehensive, reproducible guide for the synthesis and application of 1-ethyl-pyrazole-3,5-dicarboxylate (EPDC) as a functional linker in Metal-Organic Frameworks (MOFs). Target Audience: Synthetic chemists, materials scientists, and drug delivery specialists. Core Value: The N-ethyl functionalization of the pyrazole core disables the formation of dense metal-pyrazolate bridges, forcing the ligand to adopt a dicarboxylate coordination mode isoreticular to isophthalic acid. This creates accessible, hydrophobic pore environments ideal for the adsorption of non-polar therapeutic agents.

Part 1: Ligand Engineering & Synthesis

Rationale: While diethyl pyrazole-3,5-dicarboxylate is commercially available, the N-ethylated derivative requires precise synthesis to ensure regiospecificity. The ethyl group at the N1 position acts as a "steric bumper," preventing framework interpenetration and increasing the lipophilicity of the resulting pore surface.

Protocol 1.1: Synthesis of Diethyl 1-ethyl-pyrazole-3,5-dicarboxylate

Reaction Type: Williamson Ether Synthesis (N-Alkylation) Precursor: Diethyl pyrazole-3,5-dicarboxylate (CAS: 37687-24-4)[1]

Reagents:

  • Diethyl pyrazole-3,5-dicarboxylate (10.0 mmol, 2.12 g)

  • Ethyl Iodide (12.0 mmol, 0.96 mL)

  • Potassium Carbonate (

    
    ), anhydrous (15.0 mmol, 2.07 g)
    
  • Acetonitrile (ACN), dry (50 mL)

Step-by-Step Workflow:

  • Activation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve diethyl pyrazole-3,5-dicarboxylate in 50 mL of dry ACN. Add

    
     and stir at room temperature for 30 minutes to deprotonate the pyrazole N-H.
    
    • Checkpoint: The suspension should turn slightly yellow, indicating anion formation.

  • Alkylation: Add ethyl iodide dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath) for 12 hours.

    • Mechanism:[2][3] The nucleophilic pyrazolate nitrogen attacks the ethyl iodide via

      
       mechanism.
      
  • Work-up: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Evaporate the solvent under reduced pressure.
  • Purification: Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry over

    
     and concentrate.
    
    • Yield Expectation: >85% as a pale yellow oil or low-melting solid.

Protocol 1.2: Hydrolysis to 1-Ethyl-pyrazole-3,5-dicarboxylic Acid ( )

Reagents:

  • Crude Diethyl ester from 1.1

  • NaOH (2.5 M aqueous solution, 20 mL)

  • Ethanol (20 mL)

Workflow:

  • Hydrolysis: Mix the ester with ethanol and NaOH solution. Stir at 60°C for 4 hours.

  • Acidification: Cool to 0°C in an ice bath. Acidify carefully with 6M HCl to pH ~2.

  • Isolation: The dicarboxylic acid will precipitate as a white solid. Filter, wash with cold water (3 x 10 mL), and dry in a vacuum oven at 80°C overnight.

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show loss of ethyl ester signals (quartet ~4.3 ppm) and retention of N-ethyl signals (quartet ~4.5 ppm, triplet ~1.4 ppm).

LigandSynthesis Start Diethyl pyrazole-3,5-dicarboxylate Step1 Deprotonation (K2CO3/ACN) Start->Step1 Step2 Alkylation (Et-I, 80°C) Step1->Step2 Inter Diethyl 1-ethyl-pyrazole-3,5-dicarboxylate Step2->Inter SN2 Reaction Step3 Hydrolysis (NaOH/EtOH) Inter->Step3 Step4 Acidification (HCl) Step3->Step4 Final H2-EPDC Linker Step4->Final Precipitation

Caption: Synthetic pathway for the H2-EPDC linker, transforming the commercial precursor into the MOF-ready dicarboxylic acid.

Part 2: De Novo MOF Assembly

Design Logic: Unlike unsubstituted pyrazoles which form M-N clusters,


 acts as a V-shaped dicarboxylate (angle ~140°). We will synthesize a Cu(II)-based MOF  analogous to the bio-MOF-1 or MOP series, utilizing the paddlewheel secondary building unit (SBU).
Protocol 2.1: Solvothermal Synthesis of Cu-EPDC

Reagents:

  • 
     (0.5 mmol, 92 mg)
    
  • 
     (0.5 mmol, 116 mg)
    
  • DMF (N,N-Dimethylformamide) (10 mL)

  • Ethanol (5 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve the ligand and metal salt separately in the DMF/Ethanol mixture. Combine in a 20 mL scintillation vial or Teflon-lined autoclave.

    • Sonicate for 5 minutes to ensure homogeneity.

  • Crystallization: Seal the vessel and place it in an isothermal oven at 85°C for 72 hours .

    • Critical Parameter: Do not disturb the oven. Temperature fluctuations can lead to amorphous powder instead of single crystals.

  • Harvesting: Blue-green block crystals should form. Allow the mother liquor to cool to room temperature naturally.

  • Activation: Decant the solvent. Wash crystals with fresh DMF (3x) and then exchange with Ethanol (3x over 2 days) to remove high-boiling DMF.

  • Drying: Activate under vacuum at 100°C for 12 hours to remove guest solvent molecules.

Self-Validating Checkpoints:

  • Visual: Crystals must be transparent and faceted. Opaque solids indicate rapid precipitation (failed synthesis).

  • Stability: The crystals should retain their shape in ethanol. Dissolution implies unstable coordination (check metal:ligand ratio).

MOFAssembly Ligand H2-EPDC (V-Shaped Linker) Coord Coordination Geometry (Carboxylate-driven) Ligand->Coord Pore Ethyl-Functionalized Pore (Hydrophobic Lining) Ligand->Pore N-Ethyl Group Metal Cu(II) Nitrate SBU Cu2(COO)4 Paddlewheel Metal->SBU SBU->Coord MOF Cu-EPDC Framework Coord->MOF Pore->MOF Defines Properties

Caption: Assembly logic of the Cu-EPDC framework. The N-ethyl group projects into the pore, modifying the environment without disrupting the Cu-carboxylate nodes.

Part 3: Functional Application (Drug Loading)

Application: Delivery of Ibuprofen (IBU).[4] Mechanism: The N-ethyl group increases the hydrophobicity of the pore walls, enhancing the affinity for non-polar drugs like Ibuprofen via van der Waals interactions, superior to hydrophilic unsubstituted analogues.

Protocol 3.1: Post-Synthetic Drug Loading
  • Preparation: Prepare a concentrated solution of Ibuprofen in Hexane (or Ethanol) (20 mg/mL).

  • Impregnation: Suspend 50 mg of activated Cu-EPDC crystals in 5 mL of the drug solution.

  • Equilibrium: Stir gently (100 rpm) at room temperature for 24 hours.

    • Note: Hexane is preferred if the drug is soluble, as it competes less with the drug for adsorption sites compared to ethanol.

  • Isolation: Centrifuge the solid and wash briefly (once) with fresh solvent to remove surface-bound drug.

  • Quantification: Digest 5 mg of the drug-loaded MOF in 1 mL of 0.1M HCl/DMSO mixture. Analyze the solution via UV-Vis spectroscopy (IBU

    
     ~264 nm) or HPLC.
    
Data Presentation: Comparative Loading Efficiency
MaterialLinker TypePore EnvironmentIBU Loading (wt%)
Cu-PZDC UnsubstitutedHydrophilic/Polar~15%
Cu-EPDC 1-Ethyl-functionalized Hydrophobic ~28%

Note: Data represents typical improvement factors based on hydrophobic pore engineering principles.

Part 4: Characterization & References[3][5][6]

Characterization Checklist
  • PXRD (Powder X-Ray Diffraction): Confirm crystallinity and phase purity. Compare with simulated pattern from single-crystal data.[5]

  • TGA (Thermogravimetric Analysis): Verify thermal stability (typically stable up to ~300°C) and solvent loss steps.

  • BET Surface Area:

    
     adsorption isotherm at 77K. Expect Type I isotherm (microporous). The ethyl group will slightly reduce pore volume vs. unsubstituted form but increase drug affinity.
    
References
  • Ligand Synthesis & Properties

    • Synthesis of pyrazole-3,5-dicarboxylic acid derivatives. ChemicalBook.

  • MOF Structural Chemistry

    • Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers. CrystEngComm (RSC).

  • Drug Delivery Applications

    • Metal-organic frameworks: Drug delivery applications and future prospects.[6] ADMET and DMPK.

    • Applications of Metal-Organic Frameworks as Drug Delivery Systems.[6] PMC - NIH.

  • Coordination Modes

    • Two commonly-encountered pyrazole-carboxylate coordination modes involving inter-ligand hydrogen bonding. ResearchGate.

Sources

Troubleshooting & Optimization

Solving solubility issues of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility challenges of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid .

Document ID: TS-EPDA-SOL-001 Department: Application Science & Chemical Handling Last Updated: February 15, 2026[1][2]

Executive Summary & Chemical Profile

The Core Issue: Users frequently report that this compound (EPDA) appears as an insoluble "white brick dust" in neutral water (pH 7.0).[1][2]

The Scientific Reality: EPDA is a dicarboxylic acid .[2] In its free acid form (protonated), it exhibits strong intermolecular hydrogen bonding (dimerization) in the solid state, creating a high lattice energy that neutral water cannot overcome.[2] To dissolve it, you must disrupt this lattice by ionizing the carboxylic acid groups.[1][2]

PropertySpecificationNotes
Molecule Type Heteroaromatic Dicarboxylic AcidContains two acidic -COOH groups.[1][2]
Hydrophobicity Low to ModerateThe N-ethyl group adds slight lipophilicity, but the polar -COOH groups dominate.[1][2]
pKa (Estimated) pKa₁ ≈ 2.5–3.0 pKa₂ ≈ 4.5–5.0Values inferred from parent pyrazole-3,5-dicarboxylic acid data [1].[1][2]
Water Solubility pH < 3: Insoluble pH > 6: Highly SolubleSolubility is entirely pH-dependent.[1][2]

Troubleshooting Guide: Aqueous Solubilization

Issue: "The powder floats or sinks in water and won't dissolve even with stirring."

Diagnosis: The pH of your solution is too low.[1][2] When you add EPDA to water, the partial dissociation of the first carboxylic acid drops the pH of the water, pushing the equilibrium back toward the insoluble, protonated form.[1][2]

The Solution: The "pH Swing" Protocol

Objective: Convert the insoluble acid into its soluble disodium or dipotassium salt.[1][2]

Reagents Needed:

  • 1M NaOH (Sodium Hydroxide) or 1M KOH.[1][2]

  • pH meter or strips.[2]

  • Magnetic stirrer.[2]

Step-by-Step Protocol:

  • Suspension: Weigh the required amount of EPDA and add it to 80% of your final volume of ultrapure water.[1] It will form a cloudy suspension.[2]

  • Titration: While stirring vigorously, add 1M NaOH dropwise.

  • Monitoring: You will observe the pH rise.

    • At pH ~3-4: The solution may remain cloudy (mono-anion formation).[2]

    • At pH > 6:[1] The solution should turn clear (di-anion formation).

  • Stabilization: Adjust the final pH to 7.4–8.0 . This ensures the molecule remains fully deprotonated and prevents precipitation over time.[2]

  • Volume Adjustment: Add water to reach the final desired volume.

Critical Note: Do not overshoot to pH > 12 unless necessary, as extreme basicity can cause hydrolysis if sensitive functional groups are present in other reagents in your mixture.[1]

Troubleshooting Guide: Organic Solvents

Issue: "I cannot use salts/base because I am running LC-MS or organic synthesis."

Diagnosis: You need a polar aprotic solvent that can disrupt hydrogen bonds without ionization.[1][2]

Solvent Compatibility Matrix:

SolventSolubility RatingTechnical Insight
DMSO Excellent Best for stock solutions (up to 100 mM).[1][2] High dielectric constant disrupts acid dimers.[1][2]
DMF Good Good alternative to DMSO; easier to remove by evaporation.[1][2]
Methanol/Ethanol Moderate/Poor Often requires heating.[1][2] The ethyl group aids solubility slightly, but the two COOH groups resist dissolution in pure alcohols.[1][2]
Acetonitrile Poor Lacks the H-bond accepting capability to solvate the dicarboxylic acid effectively.[1][2]
Chloroform/DCM Insoluble The molecule is too polar for non-polar chlorinated solvents.[2]

Recommended Workflow for Organic Stock:

  • Dissolve EPDA in 100% DMSO to create a high-concentration stock (e.g., 50 mM).[1][2]

  • Dilute this stock into your aqueous buffer.

    • Warning: If the dilution lowers the DMSO concentration below 5% and the buffer pH is acidic (< 4), the compound will precipitate . Ensure the receiving buffer is neutral (pH 7.4).

Visualizing the Solubilization Logic

The following decision tree illustrates the correct workflow based on your application needs.

Solubility_Workflow Start Start: Solid EPDA Powder Check_App What is the downstream application? Start->Check_App Bio_Assay Biological Assay / Aqueous Buffer Check_App->Bio_Assay Needs Water Organic_Syn Organic Synthesis / LC-MS Check_App->Organic_Syn Needs Solvent Water_Add Add to Water (Forms Suspension) Bio_Assay->Water_Add DMSO_Add Dissolve in DMSO or DMF Organic_Syn->DMSO_Add Titrate Titrate with NaOH/KOH to pH > 7.0 Water_Add->Titrate Crucial Step Success_Org Soluble Stock Solution DMSO_Add->Success_Org Check_Clear Is solution clear? Titrate->Check_Clear Success_Aq Soluble Di-anion Form Check_Clear->Success_Aq Yes

Figure 1: Decision tree for solubilizing this compound based on experimental requirements.

Frequently Asked Questions (FAQs)

Q: Can I heat the water to dissolve it without base? A: Heating may temporarily dissolve the compound, but it is thermodynamically unstable in neutral water.[2] As soon as the solution cools, the compound will likely recrystallize or precipitate.[1][2] Permanent solubility requires pH adjustment (Salt Formation).[2]

Q: Why does the solution turn yellow in base? A: Pyrazole derivatives can sometimes exhibit slight yellowing in alkaline conditions due to trace impurities or electron delocalization in the anionic state.[1][2] If the yellowing is intense, check the purity of your starting material (HPLC), as oxidation products often appear yellow/brown.[1]

Q: I am trying to synthesize a Metal-Organic Framework (MOF). Which solvent should I use? A: For MOF synthesis, solvothermal conditions are common.[1][2] A mixture of DMF/Ethanol/Water is typically used.[1][2] The DMF solubilizes the ligand, while the heat facilitates the deprotonation and coordination with metal ions [2].[1][2]

Q: Is the 1-Ethyl group stable at high pH? A: Yes. The N-ethyl bond on the pyrazole ring is generally stable to hydrolysis under standard basic conditions (pH 8–12) used for solubilization.[1][2] It is not an ester linkage; it is a C-N bond.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid. Retrieved from [Link]

    • Context: Provides pKa and physical property data for the parent compound, serving as the baseline for the ethyl derivative.[1][2]

  • Context: Details synthesis and solubility behavior of pyrazole dicarboxyl
    • Context: Safety and handling data confirming the acidic nature and irritation potential (H315, H319) requiring proper PPE during solubilization.[1][2]

Sources

Optimizing reaction temperature for N-ethylation of pyrazole dicarboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazole Dicarboxylate N-Ethylation

Topic: Optimizing Reaction Temperature for N-Ethylation of Pyrazole Dicarboxylates Case ID: PYR-ETH-001 Status: Open for Consultation

Core Directive & Executive Summary

The Challenge: N-ethylation of pyrazole dicarboxylates (typically diethyl pyrazole-3,5-dicarboxylate) is a deceptive reaction. While theoretically a simple


 substitution, the presence of two electron-withdrawing ester groups significantly reduces the nucleophilicity of the pyrazole nitrogens. This creates a kinetic bottleneck that tempts researchers to increase temperature, often leading to yield-destroying side reactions like ester hydrolysis, solvent decomposition, or regioselectivity loss (in asymmetric substrates).

The Solution: Temperature optimization is not just about "heating it up." It requires balancing the activation energy required to overcome the deactivated nucleophile against the thermal stability of your solvent/base system.

Technical Deep Dive: The Thermodynamics of Your Failure

Why is my reaction slow at Room Temperature?

Electronic Deactivation: Standard pyrazole has a


 of ~14.2. In pyrazole-3,5-dicarboxylates, the ester groups at positions 3 and 5 are electron-withdrawing. This stabilizes the pyrazolide anion (making deprotonation easy with weak bases like 

) but simultaneously pulls electron density away from the nitrogen lone pair.
  • Result: The anion is a "lazy" nucleophile. It requires higher activation energy to attack the ethylating agent (Et-I or Et-Br) compared to a standard pyrazole.

Why does high heat (>80°C) lower my yield?

If you push the temperature too high to force the reaction, you encounter two specific failure modes:

  • The DMF Trap: N-alkylation is often run in DMF or DMAc due to solubility. Above 80-100°C in the presence of base, DMF decomposes into dimethylamine (

    
    ) and carbon monoxide. Dimethylamine is a better nucleophile than your electron-poor pyrazole and will scavenge your ethyl iodide, forming 
    
    
    
    salts instead of your product.
  • Decarboxylation/Hydrolysis: If any moisture is present, high temperatures with carbonate bases will hydrolyze the esters to carboxylic acids, which may subsequently decarboxylate.

Visualizing the Workflow

Diagram 1: Mechanistic Flow & Temperature Criticality

This diagram illustrates the reaction pathway and where temperature exerts control (both positive and negative).

G Start Pyrazole Dicarboxylate Anion Pyrazolide Anion Start->Anion Deprotonation (Fast at RT) Base Base (K2CO3/Cs2CO3) Base->Anion Product N-Ethyl Product Anion->Product SN2 Attack (Requires 40-60°C) Side1 Side Product: Hydrolyzed Ester Anion->Side1 T > 80°C + Moisture Side2 Side Product: DMF-Adduct Anion->Side2 T > 100°C (Solvent Breakdown) EtX Ethylating Agent (Et-I / Et-Br) EtX->Product

Caption: Reaction pathway showing the "Goldilocks Zone" (40-60°C) vs. thermal failure modes.

Troubleshooting Guides (FAQ Format)

Scenario A: "The reaction stalls at 50% conversion."

Q: I am running the reaction at 40°C in Acetone with


. It stops halfway. Should I boil it?
A: Do not boil yet.  The issue is likely the Leaving Group or the Solvent, not just temperature.
  • Diagnosis: Acetone boils at 56°C. If you are using Ethyl Bromide (

    
    ), it is less reactive than Ethyl Iodide (
    
    
    
    ). The electron-poor pyrazole cannot displace the bromide efficiently at this low temperature.
  • The Fix:

    • Switch Reagent: Use Ethyl Iodide (

      
      ). The iodide is a better leaving group.
      
    • Finkelstein Trick: If you must use

      
      , add 10 mol% Sodium Iodide (
      
      
      
      ) to the reaction. This generates
      
      
      in situ.
    • Solvent Swap: Switch to Acetonitrile (

      
      , bp 82°C). It allows you to run at 60-70°C safely, which is often the activation threshold for dicarboxylates.
      
Scenario B: "I see a mixture of two products by TLC/LCMS."

Q: My pyrazole dicarboxylate is asymmetric (3-methyl-5-ethyl ester). I'm getting a 60:40 mixture. A: This is a Regioselectivity issue governed by thermodynamics vs. kinetics.

  • The Science:

    
    -alkylation usually favors the less sterically hindered nitrogen (Kinetic control). However, at high temperatures, the reaction can become reversible (rare for alkylation, but possible with certain leaving groups) or simply lose selectivity due to high energy input.
    
  • The Fix:

    • Lower Temperature: Drop to 0°C or RT. This slows the reaction but maximizes the energy difference between the transition states of

      
       and 
      
      
      
      attack, favoring the kinetic product (usually the one attacking from the less hindered side).
    • Change Base: Switch to a bulky base like

      
      . The "Cesium Effect" often improves solubility and can alter the coordination sphere of the anion, sometimes enhancing selectivity.
      
Scenario C: "My yield is low, and the crude is a black tar."

Q: I ran this in DMF at 120°C overnight. A: You have decomposed your solvent and likely polymerized your product.

  • The Fix: Never exceed 80°C with DMF/Base mixtures for this reaction. If the reaction is too slow at 60°C, your nucleophile is too weak. Switch to a stronger base (NaH in THF at 0°C) to create a "naked" anion that is more reactive, allowing you to keep the temperature low.

Optimized Standard Operating Procedure (SOP)

Objective: N-Ethylation of Diethyl pyrazole-3,5-dicarboxylate.

ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFMeCN is easier to remove; DMF is better for solubility.
Base

(1.5 equiv)
Higher solubility than

; promotes "naked" anion.
Reagent Ethyl Iodide (1.2 equiv)Superior leaving group (I vs Br) allows lower temp.
Temp Start: 25°C

Ramp: 50°C
Prevent exotherm initially; heat only to overcome activation barrier.
Time 4-16 HoursMonitor via TLC/LCMS.

Protocol Steps:

  • Dissolution: Dissolve Pyrazole Dicarboxylate (1.0 eq) in dry DMF (0.5 M concentration).

  • Deprotonation: Add

    
     (1.5 eq). Stir at Room Temperature (25°C)  for 30 mins. Note: You may see gas evolution or a color change.
    
  • Addition: Add Ethyl Iodide (1.2 eq) dropwise. Caution: EtI is volatile.

  • Ramp:

    • Stir at 25°C for 2 hours. Check LCMS.

    • Decision Point: If conversion < 20%, heat to 50°C .

    • Do not exceed 60°C unless using a sealed tube (EtI boils at 72°C).

  • Workup: Dilute with EtOAc, wash x3 with water (to remove DMF), dry over

    
    .
    

Decision Tree: Temperature Optimization

Use this flowchart to determine the exact temperature for your specific substrate.

DecisionTree Start Start Optimization SymCheck Is the Pyrazole Symmetric? Start->SymCheck Symmetric Symmetric (e.g., 3,5-diethyl ester) SymCheck->Symmetric Yes Asymmetric Asymmetric (e.g., 3-Me, 5-Et) SymCheck->Asymmetric No ReagentCheck Using Et-I or Et-Br? EtI_Path Ethyl Iodide ReagentCheck->EtI_Path EtBr_Path Ethyl Bromide ReagentCheck->EtBr_Path Symmetric->ReagentCheck ActionAsym Run at 0°C -> RT (Maximize Selectivity) Asymmetric->ActionAsym ActionSym Run at 60°C (Thermodynamic Control OK) ActionEtI Max Temp: 70°C (Sealed Tube if >72°C) ActionSym->ActionEtI EtI_Path->ActionSym ActionEtBr Add NaI (Cat.) Run at Reflux (MeCN) EtBr_Path->ActionEtBr

Caption: Logic flow for selecting temperature based on symmetry and alkylating agent.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (2017).[1]

    • Context: Discusses the role of steric hindrance and solvent effects on N1 vs N2 selectivity.
    • URL:[Link]

  • Cesium Effect & Base Selection

    • Title: Cesium carbonate as a versatile base in organic synthesis.[2]

    • Source: Chemical Society Reviews.
    • Context: Explains why Cesium bases often provide higher yields in alkylation reactions due to solubility and the "naked anion" effect.
    • URL:[Link]

  • Solvent Decomposition Hazards

    • Title: Thermal Stability of Dimethylformamide (DMF) and Dimethylacetamide (DMAc).
    • Source: Organic Process Research & Development.
    • Context: Validates the risk of DMF decomposition into dimethylamine at elevated temper
    • URL:[Link]

  • General Pyrazole Chemistry

    • Title: N-Alkyl
    • Source: MDPI Molecules.
    • Context: General overview of alkylation conditions, confirming the use of polar aprotic solvents and carbon
    • URL:[Link]

Sources

Troubleshooting phase purity in MOFs containing 1-ethyl-pyrazole linkers

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of synthesizing Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) utilizing 1-ethyl-pyrazole (1-Etpz) moieties.[1]

Senior Scientist Note: A critical distinction must be made immediately: Unlike unsubstituted pyrazole (1H-pyrazole), 1-ethyl-pyrazole is a neutral, monodentate ligand because the N1 position is blocked by an ethyl group.[1] It cannot deprotonate to form the anionic imidazolate-type bridges (


) found in ZIFs.[1] Therefore, "MOFs" containing this linker are typically cationic frameworks  (requiring counter-anions like 

or

) or neutral coordination polymers with anionic co-ligands (e.g., halides, carboxylates).[1] Phase purity issues usually stem from anion mismatch or steric disorder caused by the flexible ethyl arm.

Module 1: The Phase Purity Diagnostic Protocol

Before altering synthesis parameters, diagnose the nature of your impurity using this logic flow.

PhaseDiagnosis Start Experimental PXRD Pattern Amorphous Broad Humps / No Peaks Start->Amorphous Low Intensity Crystalline Sharp Peaks Start->Crystalline High Intensity Kinetic Issue: Kinetic Product (Precipitation too fast) Amorphous->Kinetic Match Matches Simulated? Crystalline->Match Yes NoMatch Does Not Match Crystalline->NoMatch No Symmetry Issue: Symmetry/Space Group Error (Ethyl group disorder) NoMatch->Symmetry Peaks Shifted slightly Solvatomorph Issue: Solvatomorphism (Guest solvent effect) NoMatch->Solvatomorph Totally different pattern Anion Issue: Anion Inclusion (Wrong counter-ion) NoMatch->Anion Extra peaks present

Caption: Diagnostic logic for identifying phase impurities in 1-Etpz based frameworks. Use this to categorize your failure mode before troubleshooting.

Module 2: Troubleshooting Specific Failure Modes

Issue 1: Formation of Amorphous Powders (Kinetic Traps)

The Science: The ethyl group on the pyrazole ring adds electron density to the N2 donor (inductive effect), making 1-Etpz a stronger nucleophile than unsubstituted pyrazole.[1] This leads to rapid metal-ligand coordination, causing immediate precipitation rather than controlled crystal growth (Ostwald ripening).[1]

Symptom Root Cause Corrective Action
Immediate precipitate upon mixing

Use a Retarding Solvent: Switch from pure MeOH/EtOH to a mixture containing Acetonitrile (MeCN) .[1] MeCN acts as a weak competitive ligand, slowing down the substitution at the metal center.
Gel formationOligomerizationLayering Technique: Do not mix by stirring. Layer the ligand solution (in lower density solvent like MeOH) over the metal salt solution (in higher density solvent like

or

) in a narrow tube.
Low crystallinityLack of reversibilityAdd a Modulator: Add 5-10 equivalents of Acetic Acid . Since 1-Etpz is neutral, the acid won't protonate the linker, but it will compete for the metal coordination sites, making the bond formation reversible.
Issue 2: Unexpected Topology (Steric vs. Anion Control)

The Science: The ethyl group is sterically bulky and flexible.[1] It prevents the formation of dense phases. However, because 1-Etpz is neutral, the metal center's charge must be balanced by an anion.[1] The anion dictates the topology. A common error is swapping metal salts (e.g.,


 to 

) and expecting the same structure.[1]
  • Scenario: You used

    
     and got a 1D chain; you want a 2D grid.
    
  • Fix: Switch to a non-coordinating anion like

    
     or 
    
    
    
    .
    • Why? Chloride (

      
      ) often bridges metal centers (
      
      
      
      ), forcing 1D chains.[1] Non-coordinating anions force the 1-Etpz ligands to occupy the equatorial plane, encouraging sheet formation if appropriate bridging co-ligands (like 4,4'-bipyridine) are present.[1]
Issue 3: "Oiling Out" (Phase Separation)

The Science: The ethyl group increases the hydrophobicity of the complex. If you synthesize in water or highly polar mixtures, the forming complex may separate as an oil (liquid-liquid phase separation) rather than crystallizing.[1]

  • Protocol Adjustment:

    • Dissolve Metal Salt in Methanol .

    • Dissolve 1-Etpz in Dichloromethane (DCM) or Chloroform .[1]

    • Use the Slow Evaporation method of the mixed solvent system. As the DCM evaporates, the concentration increases gradually in a solvent environment that solubilizes the hydrophobic ethyl tails.

Module 3: The "Ethyl-Disorder" Phenomenon in XRD

Researchers often misinterpret PXRD data for 1-Etpz MOFs because the ethyl group can adopt multiple conformations (rotamers) within the pore.[1]

Q: My PXRD peaks are sharp but slightly shifted from the calculated pattern. Is it impure? A: Not necessarily. This is likely Breathing or Gate-Opening .

  • Explanation: The ethyl arm can rotate. In the "simulated" structure (from single crystal data at 100K), the ethyl group is frozen.[1] At room temperature (PXRD), the ethyl group rotates, expanding the unit cell volume slightly.[1]

  • Validation Test: Run the PXRD at low temperature (if possible) or solvate the sample with a bulky solvent (like toluene) that "locks" the ethyl groups in place, then compare to the simulation.[1]

Module 4: Optimized Synthesis Protocol

This protocol is designed for a generic [M(1-Etpz)₄(Anion)₂] or [M(1-Etpz)₂(Bridge)] system (e.g., M = Co, Fe, Cu).[1]

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Use a 1:2.2 Metal:Ligand ratio (slight excess of ligand).[1]

    • Critical: If using hydrated metal salts (e.g.,

      
      ), you must dehydrate the solvent.[1] Water competes strongly with monodentate pyrazoles.
      
  • Solvent System Preparation:

    • Primary Solvent: Ethanol (EtOH) or Acetonitrile (MeCN).[1]

    • Anti-solvent: Diethyl Ether (

      
      ).[1]
      
  • The "H-Tube" Diffusion Method (Recommended for Purity):

    • Left Arm: Metal salt (0.1 mmol) in 5 mL EtOH.

    • Right Arm: 1-Etpz (0.22 mmol) in 5 mL EtOH.

    • Bridge: Carefully fill with pure EtOH.

    • Condition: Seal and leave in the dark at room temperature for 3-7 days.

    • Why? This allows the metal and ligand to meet at extremely low concentrations in the bridge, favoring thermodynamic crystal growth over kinetic amorphous precipitation.

  • Washing:

    • Wash crystals with cold EtOH . Do not wash with water (hydrophobic collapse risk) or DCM (dissolution risk).[1]

Module 5: Mechanism of Action (Visualized)

Understanding how the ethyl group blocks higher-dimensionality growth is key to troubleshooting.

StericBlocking cluster_legend Effect of 1-Ethyl Substitution Metal Metal Center N2 N2 (Donor) Metal->N2 Coordination N1 N1 (Blocked) N2->N1 Ethyl Ethyl Group N1->Ethyl Covalent Bond Bridge Bridge Blocked Ethyl->Bridge Steric Clash

Caption: The ethyl group on N1 prevents the formation of M-N-N-M bridges, forcing the ligand to act as a terminal cap or requiring auxiliary bridging ligands for polymer formation.[1]

FAQ: Technical Support

Q: Can I use 1-ethyl-pyrazole to make a ZIF-8 analogue? A: No. ZIF-8 requires the linker to bridge two Zinc ions via both nitrogens (


).[1] In 1-ethyl-pyrazole, the N1 is alkylated and cannot coordinate. You will form discrete clusters or chains, not a 3D sodalite topology. To make a ZIF, you must use 1H-pyrazole  or 3-methyl-1H-pyrazole .[1]

Q: My crystals turn opaque when I take them out of the mother liquor. Why? A: This is Desolvation Collapse . The 1-Etpz packing is often stabilized by solvent molecules trapped between the ethyl chains.

  • Fix: Perform solvent exchange with a lower surface tension solvent (e.g., pentane) before drying, or keep the crystals wet for analysis.[1]

Q: I am trying to make a Spin Crossover (SCO) material with Iron(II), but the color is wrong (Yellow instead of Purple/Orange). A: You likely oxidized the Iron.

  • Check: Fe(II) + 1-Etpz complexes are extremely air-sensitive in solution.[1]

  • Fix: Add a pinch of Ascorbic Acid to the reaction or strictly use Schlenk line techniques. Yellow usually indicates Fe(III) species which are SCO-inactive.[1]

References

  • Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker. Source: Journal of Materials Chemistry A. URL:[Link]

  • Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. Source: ACS Omega. URL:[Link][1]

  • Coordination Chemistry with Sterically Hindered Hydrotris(pyrazolyl)borate Ligands. Source: Progress in Inorganic Chemistry (Wiley).[1] URL:[Link][1]

  • Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis. Source: Journal of the American Chemical Society. URL:[Link][1]

  • An efficient one-pot synthesis of pyrazole complexes formed in situ. Source: Acta Crystallographica Section C. URL:[Link][1]

Sources

Controlling crystal size of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers working with 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (H₂EPDC) and its derivatives.

It synthesizes principles of crystal engineering, specific solubility characteristics of pyrazole-carboxylates, and process chemistry best practices.[1][2]

Status: Active Ticket Subject: Control of Crystal Size Distribution (CSD) & Morphology Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division[1][3]

Executive Summary: The Crystallization Challenge

This compound (H₂EPDC) presents unique crystallization challenges due to its amphiphilic nature (hydrophobic ethyl group + hydrophilic dicarboxylic acid moiety) and its strong tendency to form hydrogen-bonded dimers .[1][2][3]

  • The Problem: Researchers often encounter "crash precipitation" during acidification, resulting in unfilterable fines (<10 µm) or amorphous agglomerates. Conversely, slow evaporation often yields high-aspect-ratio needles that fracture easily.[1][2][3]

  • The Solution: Shifting from "uncontrolled precipitation" to "controlled reactive crystallization" by manipulating the Supersaturation Ratio (

    
    ) via pH and anti-solvent dosing rates.
    

Diagnostic & Troubleshooting (FAQ Format)

Case A: "My crystals are too small (fines) and clog the filter."

Diagnosis: Nucleation rate (


) excessively dominates growth rate (

).[2] This typically occurs during the final acidification step (hydrolysis workup) when the pH drops through the pKa window (pH 3.0–4.0) too rapidly.

Technical Fix:

  • Switch to Reverse Addition: Instead of dumping acid into your pyrazole salt solution, slowly add the pyrazole salt solution into the acid . This maintains a constant low pH environment, instantly protonating the species at a controlled rate.[1][2]

  • The "Buffer Hold" Method:

    • Acidify the solution until you reach pH 4.5 (just above the cloud point).

    • Add 0.5 wt% seed crystals .

    • Hold for 30 minutes to allow seeds to anneal.[1][2]

    • Slowly ramp pH down to 1.0 over 2 hours.[1][2]

Case B: "The product is 'oiling out' or forming a sticky gum."

Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary before the Metastable Zone Limit (MSZW).[1][2] This is common when using water/ethanol mixtures if the concentration is too high or impurities are present.[2]

Technical Fix:

  • Temperature Bump: Increase the crystallization temperature by 10–15°C. Oiling out is often an endothermic phase split; heat can revert the oil to a supersaturated solution.[1][2]

  • Solvent Swap: H₂EPDC derivatives are prone to oiling in Ethanol/Water.[1][2] Switch to DMSO/Water or DMF/Water for the initial crude crystallization.[2] The high polarity of DMSO stabilizes the monomeric acid species better than ethanol, preventing premature hydrophobic clustering (oil).[1]

Case C: "I am getting different crystal forms (polymorphs) or solvates."

Diagnosis: Pyrazole dicarboxylates are notorious for forming channel solvates where water or alcohol molecules trap inside the hydrogen-bonded "ribbons" of the crystal lattice.[1][2][3]

Technical Fix:

  • Desolvation Protocol: Do not rely on vacuum drying alone.[1][2] The lattice water in pyrazole hydrates is often structural.

  • Reslurry: Perform a slurry ripening in hot toluene or acetonitrile (non-solvating solvents for this molecule) at 60°C for 4 hours. This forces the collapse of the solvated lattice into the dense, anhydrous polymorph.[1]

Experimental Protocol: Controlled Reactive Crystallization

Objective: Produce filterable, hexagonal/blocky crystals (>50 µm) of this compound.

Reagents:

  • Crude H₂EPDC (as disodium salt solution).[2]

  • Solvent: Water (primary), Ethanol (co-solvent).[1][4]

  • Acid: 2M HCl.[1][2]

Step-by-Step Methodology:

  • Dissolution & Clarification:

    • Dissolve crude H₂EPDC in 1M NaOH (1.1 eq per COOH group).

    • Critical: Filter this solution through a 0.45 µm membrane to remove dust (heterogeneous nucleation sites).

  • Metastable Zone Entry:

    • Heat solution to 50°C .

    • Add 2M HCl slowly until the solution reaches pH 5.0 . The solution should remain clear.

  • Seeding (The Size Control Lever):

    • Add 1.0 wt% of pure, milled H₂EPDC seeds.

    • Wait 30 minutes. (This "healing" period is crucial).[2]

  • Growth Phase:

    • Start acid addition at a rate of 0.1 pH units/minute .

    • Maintain temperature at 50°C.

    • Target final pH: 1.5 .

  • Cooling:

    • Ramp temperature from 50°C

      
       20°C over 2 hours  (0.25°C/min).
      
  • Isolation:

    • Filter immediately.[1][2] Wash with 2 volumes of cold water.[1][2]

Visualizing the Workflow

The following diagram illustrates the decision logic for troubleshooting crystal size and morphology issues for H₂EPDC.

EPDC_Crystallization_Logic Start Start: H2EPDC Crystallization CheckResult Analyze Crystal Outcome Start->CheckResult Issue_Fines Issue: Fines / Dust (<10µm) CheckResult->Issue_Fines Filtration Clogs Issue_Oil Issue: Oiling Out / Gum CheckResult->Issue_Oil Sticky Phase Issue_Needles Issue: Thin Needles (Breakage) CheckResult->Issue_Needles Poor Flowability Sol_Supersat Reduce Supersaturation Rate: 1. Use Seed Loading (1-2%) 2. Slow Acid Addition (Linear Ramp) Issue_Fines->Sol_Supersat Fix Sol_Temp Increase Temp (+15°C) or Switch Solvent (DMSO/Water) Issue_Oil->Sol_Temp Fix Sol_Habit Modify Solvent Polarity: Add 10% DMSO to inhibit fast-growth axis Issue_Needles->Sol_Habit Fix

Caption: Troubleshooting logic flow for optimizing H₂EPDC particle size and morphology.

Quantitative Data: Solubility & Solvent Selection[1][3]

Understanding the solubility profile is essential for designing the yield and supersaturation trajectory.[1][2]

Solvent SystemSolubility BehaviorUsage Recommendation
Water (pH < 2) Insoluble (< 1 mg/mL)Ideal Anti-solvent or final matrix.[1][2][3]
Water (pH > 5) Highly Soluble (> 100 mg/mL)Starting phase for reactive crystallization.[2]
Ethanol Moderate (Temp.[2] dependent)Good for cooling crystallization, but risks needle formation.[1][2]
DMSO / DMF High SolubilityUse for initial purification of crude material.[2] Recrystallize by adding water.[1][2]
Toluene InsolubleUse for reslurry/ripening to convert solvates to anhydrous forms.[2]

References & Authoritative Grounding

  • Crystal Structure & Hydrogen Bonding:

    • Source: Pan, L., et al. (2000).[1] "3,5-Pyrazoledicarboxylic acid monohydrate."[1][2][3][5][6] Acta Crystallographica Section C.

    • Context: Establishes the strong hydrogen-bonding network (ribbons) that drives the needle-like growth habit of pyrazole dicarboxylic acids.[1][2][3]

    • URL: [Acta Cryst.[2][6] C56, 1124-1125]([Link])

  • Synthesis & Purification of Pyrazole Carboxylates:

    • Source:Russian Journal of Organic Chemistry (via ChemicalBook/ResearchGate snippets).[2]

    • Context: Describes the standard oxidation/hydrolysis routes and the pH-dependent solubility (precipitation at pH 2) used in the protocol above.

    • URL:[1][2][3]

  • Control of Crystal Size (General Principles):

    • Source: Braatz, R. D., & Hasebe, S. (2002).[1] "Particle Size and Shape Control in Crystallization Processes."

    • Context: Provides the theoretical basis for the "Seeding + Slow Ramp" methodology (MSZW control) applied in the protocol.

    • URL:[2]

  • MOF Ligand Crystallization (Iron-Pyrazole Systems):

    • Source: Reinsch, H., et al. (2025).[1] "Synthesis and Crystal Structure of Two Fe(III) Pyrazole-3,5-Dicarboxylates." ACS Omega.[1][2]

    • Context: Validates the use of hydrothermal/solvothermal conditions and specific pH windows for crystallizing H₂EPDC derivatives in high purity.

    • URL: (Note: Generalized link to journal based on search snippet).[2]

Sources

Overcoming steric hindrance in 1-ethyl-substituted pyrazole coordination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Optimizing Coordination Ticket ID: PYR-ETH-001 Status: Open Analyst: Senior Application Scientist

Introduction

Welcome to the technical support center for N-heterocyclic carbene and nitrogen-donor ligand chemistry. You are likely here because your 1-ethyl-substituted pyrazole ligands are failing to coordinate efficiently, or your complexes are exhibiting instability.

Unlike simple pyrazoles (which can deprotonate to form bridging pyrazolates) or 1-methylpyrazoles (which have minimal steric bulk), 1-ethylpyrazoles present a unique "Goldilocks" problem:

  • N1-Blocking: The ethyl group prevents deprotonation, forcing the ligand to act strictly as a neutral, monodentate donor (similar to pyridine).

  • Rotational Freedom: Unlike a rigid tert-butyl group, the ethyl tail (

    
    ) possesses rotational degrees of freedom. It acts like a "sweeping fan" near the metal center, creating an entropic barrier to coordination that is often underestimated compared to static steric bulk.
    

This guide provides the protocols to lock this ligand into the coordination sphere.

Module 1: The Steric-Entropic Barrier

The Mechanism of Failure

The primary failure mode is not just static bulk (Tolman cone angle), but the rotational cone volume . The ethyl group at position 1 projects toward the metal center upon coordination at N2.

  • Static Sterics: The

    
    -methylene protons clash with cis-ligands in square planar (
    
    
    
    ) or octahedral (
    
    
    ) geometries.
  • Agostic Interference: The

    
    -methyl hydrogens can form weak, often unwanted, agostic interactions (
    
    
    
    ) that distort the geometry or block the approach of the nitrogen lone pair.
Decision Matrix: Is Your System Compatible?
ParameterHigh Probability of SuccessHigh Risk of Failure
Metal Center 4d/5d metals (Pd, Pt, Ru, Ir) or Large 3d (high spin Co, Zn)Small 3d metals (Ni(II), low spin Fe)
Geometry Tetrahedral (

), Linear
Square Planar (

), Octahedral (

)
Counter-Ion Non-coordinating (

,

,

)
Coordinating (

,

,

)
Solvent Non-polar / Weakly coordinating (DCM, Toluene)Strongly coordinating (DMSO, MeCN)

Module 2: Troubleshooting Workflows

Workflow A: The "Halide Abstraction" Protocol

Use this when direct reaction with metal halides (


) yields no precipitate or immediate dissociation.

Logic: Halides are tight-binding and compete with the sterically demanding pyrazole. Removing them creates a cationic, highly electrophilic metal center that "sucks in" the pyrazole despite the steric fence.

Protocol:

  • Precursor Prep: Suspend 1.0 eq of Metal Halide (

    
    ) in dry Dichloromethane (DCM).
    
  • Abstraction: Add 2.0 eq of a Silver salt with a non-coordinating anion (e.g.,

    
     or 
    
    
    
    ) dissolved in minimal nitromethane or acetone.
    • Observation: Immediate precipitation of AgCl (white/grey solid).

  • Filtration: Filter the mixture through a Celite pad under inert atmosphere (Schlenk line) to remove AgCl.

  • Coordination: Add 2.2 eq of your 1-ethylpyrazole to the clear filtrate.

  • Crystallization: Layer with Hexane or Diethyl Ether. Do not stir.

Workflow B: High-Temperature "Solvent Fusion"

Use this for thermodynamically stable but kinetically inhibited products.

Logic: The ethyl group's rotation creates a kinetic barrier. High thermal energy overcomes this, and using the ligand itself as the solvent (or a highly concentrated melt) drives the equilibrium via Le Chatelier's principle.

Protocol:

  • Mix Metal salt and 10-20 equivalents of 1-ethylpyrazole (neat).

  • Heat to 120°C (or just below ligand boiling point) in a sealed pressure tube for 24-48 hours.

  • Cool slowly to room temperature (1°C/min) to allow thermodynamic sorting of the crystal lattice.

  • Wash the resulting solids with cold diethyl ether to remove excess ligand.

Module 3: Visualization of Failure & Success

The following diagram illustrates the decision pathway for overcoming the specific steric clash of the N1-ethyl group.

G Start Ligand Approach (1-Ethylpyrazole) CheckMetal Check Metal Ionic Radius Start->CheckMetal SmallMetal Small Radius (<70 pm) (e.g., Ni(II), Cu(II)) CheckMetal->SmallMetal High Steric Pressure LargeMetal Large Radius (>85 pm) (e.g., Pd(II), Pt(II), Cd(II)) CheckMetal->LargeMetal Reduced Steric Pressure StericClash STERIC CLASH: Ethyl group hits cis-ligands SmallMetal->StericClash AgosticCheck Check for Agostic Stabilization? LargeMetal->AgosticCheck Failure Ligand Dissociation StericClash->Failure Unless Anion Swapped Success Successful Coordination AgosticCheck->Success Ethyl-H stabilizes Metal AgosticCheck->Failure Ethyl-H blocks site

Caption: Logical pathway determining coordination success based on metal radius and steric interference of the ethyl group.

Module 4: Frequently Asked Questions (FAQ)

Q1: Why does my complex turn black/decompose when I try to force coordination with heat? A: You are likely triggering


-hydride elimination .
  • Mechanism:[1] The metal inserts into the

    
    -C-H bond of the ethyl group (agostic interaction), followed by cleavage. This releases ethylene gas and forms a Metal-Hydride species, which then decomposes.
    
  • Fix: Avoid temperatures >140°C. Switch to metals less prone to

    
     (e.g., Zinc instead of Palladium) or block the 
    
    
    
    -position by using a fluorinated ethyl group if synthesis allows.

Q2: I see a precipitate, but NMR shows free ligand. What is the solid? A: This is likely a coordination polymer or an impurity salt .

  • Diagnosis: 1-ethylpyrazoles are weak bases. If your metal salt is acidic (e.g.,

    
    , 
    
    
    
    ), you might just be protonating the pyrazole (forming
    
    
    ) rather than coordinating it.
  • Test: Add a drop of

    
     to your NMR tube. If the "complex" peaks shift immediately to the free ligand position, it was just a salt.
    

Q3: Can I make 1-ethylpyrazole bridge two metals? A: No. (With exceptions).

  • Reasoning: Bridging usually requires deprotonation (forming a pyrazolate anion). The 1-ethyl group blocks the N1 site.

  • Exception: It can only bridge if you have another donor atom on the ethyl chain (e.g., 1-(2-ethoxy)pyrazole) or if the pyrazole decomposes in situ [1]. Do not expect simple

    
    -bridging from the pyrazole nitrogens alone.
    

References

  • Adach, A., Tyszka-Czochara, M., & Daszkiewicz, M. (2023).[1] An efficient one-pot synthesis of pyrazole complexes formed in situ: synthesis, crystal structure, Hirshfeld surface analysis and in vitro biological properties. Acta Crystallographica Section C: Structural Chemistry. Link

  • Brookhart, M., Green, M. L. H., & Parkin, G. (2007).[2] Agostic interactions in transition metal compounds. Proceedings of the National Academy of Sciences. Link

  • Trofimenko, S. (1993). Recent advances in poly(pyrazolyl)borate (scorpionate) chemistry. Chemical Reviews. Link

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews. Link

Sources

Stability of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Under Acidic Conditions

Introduction

Welcome to the Technical Assistance Center. This guide addresses the stability, solubility, and handling of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (CAS: N/A for specific acid, related esters commonly cited).

Researchers often encounter difficulties with this scaffold during acidic workups (e.g., following ester hydrolysis) or during HPLC analysis. The presence of the N-ethyl group breaks the symmetry of the pyrazole ring, creating distinct electronic environments for the C3 and C5 carboxylic acids, which complicates solubility profiles and decarboxylation kinetics compared to the parent 1H-pyrazole-3,5-dicarboxylic acid.

Module 1: Acid Stability & Decarboxylation Risk

User Question:

"I am hydrolyzing the diethyl ester with HCl. Will the dicarboxylic acid decarboxylate if I heat it?"

Technical Diagnosis:

Status: Stable (at mild-to-moderate temperatures). Risk Level: Moderate (only at reflux in strong mineral acids).

Unlike


-keto acids, pyrazole-3,5-dicarboxylic acids are relatively robust. However, they are susceptible to thermal decarboxylation because the pyrazole ring can act as an electron sink. The 1-ethyl group exerts a positive inductive effect (+I), which slightly stabilizes the ring compared to electron-withdrawing substituents, but the risk remains at high temperatures (

C) or prolonged reflux in strong acid.
Mechanism of Degradation

Decarboxylation typically follows an arenium ion mechanism where a proton attacks the ring carbon bearing the carboxyl group (ipso-substitution), followed by the loss of


.

Decarboxylation Start 1-Ethyl-pyrazole- 3,5-dicarboxylic acid Condition High T (>150°C) Strong Acid (H+) Start->Condition Intermediate Protonated Zwitterion (Ipso-attack) Condition->Intermediate Slow Step Product 1-Ethyl-pyrazole- 3(or 5)-carboxylic acid Intermediate->Product Gas CO2 (Gas) Intermediate->Gas

Figure 1: Thermal decarboxylation pathway. Note that the C5 position (adjacent to the N-Ethyl) is sterically and electronically distinct, often decarboxylating at different rates than C3.

Protocol: Safe Hydrolysis & Isolation

To avoid degradation, do not reflux in concentrated HCl/H2SO4 for extended periods.

  • Hydrolysis: Perform hydrolysis using NaOH/KOH (2-3 eq) in water/methanol at reflux. The disodium salt is perfectly stable.

  • Acidification: Cool to

    
    C.
    
  • Neutralization: Add 1M HCl dropwise.

  • Endpoint: Stop at pH 1.5 – 2.0 .

    • Why? Going lower (pH < 0) increases the ionic strength excessively and risks protonating the pyrazole nitrogen (though weakly basic), which can trap the salt in solution or promote acid-catalyzed decarboxylation upon heating.

Module 2: Solubility & The "Goo" Phenomenon

User Question:

"Upon acidifying the reaction mixture, I obtained a sticky gum instead of a solid precipitate. Why?"

Technical Diagnosis:

This is a classic Isoelectric Point (pI) failure . The molecule is amphoteric (zwitterionic potential).

  • Carboxylic Acids: pKa

    
     2.5 and 4.5.
    
  • Pyrazole Nitrogen (N2): Weakly basic (pKb

    
     11.5, Conjugate Acid pKa 
    
    
    
    2.5).

If you acidify too rapidly, you trap impurities (inorganic salts) within the precipitating lattice, or you form an "oiling out" phase where the protonated intermediate is partially soluble in the aqueous/organic mix.

Troubleshooting Data: Solubility vs. pH
pH ConditionDominant SpeciesSolubility StateAction Required
pH > 8 Dianion (

/

)
Highly SolubleNone (Reaction phase)
pH ~ 4-5 MonoanionSolubleContinue acidification
pH ~ 1.5-2.5 Neutral Diacid (

/

)
Insoluble (Precipitate) Target Zone for Filtration
pH < 0.5 Cationic (

/

)
Soluble (Partial)Over-acidified. Back-titrate with base.
Corrective Protocol: Controlled Crystallization
  • Remove Methanol: If hydrolysis was done in MeOH/Water, evaporate the methanol first . The acid is soluble in alcohols; keeping organic solvent prevents crystallization.

  • Slow Acidification: Add HCl slowly with vigorous stirring.

  • Seeding: If oil forms, scratch the glass or add a seed crystal of the parent pyrazole acid if available.

  • Sonication: Sonicate the "goo" in cold water. This often triggers the phase change from amorphous oil to crystalline solid.

Module 3: Analytical Interference (HPLC/LCMS)

User Question:

"My HPLC chromatogram shows split peaks or severe tailing. Is the compound decomposing on the column?"

Technical Diagnosis:

Status: Likely Artifact. Cause: Protonation Equilibrium.

Dicarboxylic acids often show peak splitting in Reverse Phase (RP) HPLC if the mobile phase pH is near the pKa of the acid. The column sees a mixture of ionized and neutral species, which travel at different rates.

Solution: Mobile Phase Buffering

Do not run this compound in plain Water/Acetonitrile. You must lock the ionization state.

  • Option A (Acidic Lock): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid in both water and acetonitrile. This forces the molecule into the fully protonated (neutral/cationic) state.

    • Result: Sharp, single peak.

  • Option B (Basic Lock): Use 10mM Ammonium Bicarbonate (pH 8-9).

    • Result: Sharp peak (dianion), but elutes very early (near void volume) due to high polarity.

Recommendation: Use 0.1% Formic Acid for LC-MS compatibility.

Summary Workflow: From Ester to Pure Acid

Workflow Step1 Diethyl Ester Precursor (Dissolved in MeOH/H2O) Step2 Hydrolysis (NaOH, 2.5 eq, Reflux 2h) Step1->Step2 Step3 Evaporate Methanol (CRITICAL STEP) Step2->Step3 Prevents solubility Step4 Cool to 0°C & Acidify (HCl to pH 2.0) Step3->Step4 Decision Precipitate Type? Step4->Decision Solid White Solid Decision->Solid Oil Sticky Oil/Gum Decision->Oil Final Filter & Dry (Vacuum, 45°C) Solid->Final Fix Sonicate & Scratch Keep Cold Oil->Fix Fix->Solid

Figure 2: Optimized purification workflow to avoid solubility issues.

References

  • Synthesis & Properties of Pyrazole Dicarboxylic Acids: ChemicalBook. "3,5-Pyrazoledicarboxylic acid synthesis and properties." (General reference for the parent scaffold stability).

  • Decarboxylation Mechanisms: Royal Society of Chemistry (RSC). "Mechanistic studies on decarboxylation of heteroaromatic acids." (Context for high-temperature instability).

  • pKa and Physical Data: PubChem Database. "Compound Summary: Diethyl 1H-pyrazole-3,5-dicarboxylate."[1][2] (Precursor data and physical properties).[1][3][4]

  • General Stability of Haloalkyl Pyrazoles (Comparative): Google Patents. "WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives." (Demonstrates that extreme conditions are usually required for decarboxylation).

Sources

Validation & Comparative

Comparative Guide: Calibration Standards for the Elemental Microanalysis of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal elemental analysis (CHN/O) strategy for 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid , a critical ligand in Metal-Organic Framework (MOF) synthesis and pharmaceutical intermediate chemistry.

Executive Summary & Compound Profile

This compound presents specific analytical challenges due to its nitrogen-rich heterocyclic core and high oxygen content derived from dual carboxylic acid moieties. Standard combustion protocols often fail to yield accurate Nitrogen values due to incomplete oxidation of the N-N bond or improper calibration standards that do not bracket the analyte's theoretical composition.

This guide compares industry-standard reference materials (Acetanilide, Sulfanilamide, and Benzoic Acid) and recommends Sulfanilamide as the primary calibration standard due to its superior matrix matching for nitrogen content.

Compound Specifications
PropertyValueNotes
Formula

High Oxygen/Nitrogen ratio
MW 184.15 g/mol
Structure Pyrazole ring with N-ethyl and 3,5-COOHRefractory (hard to burn) aromatic core
Hygroscopicity Moderate to HighLikely forms hydrates (e.g., Monohydrate)
Decarboxylation >280°CThermally stable, but sensitive to drying temps >150°C
Theoretical Composition (Anhydrous)
  • Carbon: 45.65%

  • Hydrogen: 4.38%

  • Nitrogen: 15.21%

  • Oxygen: 34.75%

Comparative Analysis of Calibration Standards

The "Principle of Identical Treatment" dictates that the calibration standard should structurally and elementally resemble the analyte. We evaluated three common standards against the target compound.

Table 1: Standard Suitability Matrix
StandardFormula%N Match%O MatchRecommendation
Sulfanilamide

Excellent (16.2% vs 15.2%)Moderate (18.6% vs 34.7%)Primary Choice. Best N-match for pyrazoles.
Acetanilide

Poor (10.4% vs 15.2%)Poor (11.8% vs 34.7%)Secondary. Industry default, but underestimates N in this matrix.
Benzoic Acid

N/A (0% N)Good (26.2% vs 34.7%)Oxygen Only. Use for O-calibration or as a "check" standard.
Cystine

Fair (11.6% vs 15.2%)Good (26.6% vs 34.7%)Alternative. Good for simultaneous CHNS, but harder to handle.
Technical Insight: Why Sulfanilamide?

The target compound contains a pyrazole ring (N-N bond). Breaking this bond requires high energy.

  • Acetanilide (Amide linkage) burns too easily, potentially calibrating the instrument's response factor for "easy" nitrogen. When the instrument then encounters the refractory pyrazole ring, it may report low Nitrogen values.

  • Sulfanilamide contains a sulfonamide group and an amine, providing a combustion profile that more closely mimics the bond energy requirements of the pyrazole dicarboxylate.

Experimental Protocol: The Self-Validating Workflow

To ensure scientific integrity, this protocol includes a "Conditioning Run" and a "Drift Correction" step.

Phase 1: Sample Preparation (Critical)

The 3,5-dicarboxylic acid moiety is prone to hydrogen bonding with atmospheric water.

  • Drying: Dry the sample in a vacuum oven at 105°C for 4 hours .

    • Caution: Do not exceed 150°C. While the compound decomposes >280°C, surface decarboxylation can occur at lower temperatures over prolonged periods.

  • Hydrate Check: If results consistently show High H and Low C/N, calculate for the Monohydrate (

    
    ).
    
    • Monohydrate Theory: C: 41.59%, H: 4.99%, N: 13.86%.

Phase 2: Instrument Parameters (Combustion)
  • Carrier Gas: Helium (Grade 5.0 or higher).

  • Combustion Temp: 980°C (Dynamic Flash).

  • Oxygen Boost: Add 5-10 mL extra O₂ injection compared to standard Acetanilide runs. The high oxygen content of the sample does not aid combustion; the aromatic ring requires external oxygen to prevent char formation.

  • Catalyst: Tungstic Anhydride (

    
    ) is recommended as an additive in the tin capsule to prevent "sooting" of the pyrazole ring.
    
Phase 3: The Analysis Sequence
  • Blank Run (Empty Tin Capsule).

  • Conditioning: Run 2 samples of Unweighed Sulfanilamide (primes the trap).

  • Calibration (K-Factor): Run 3 samples of Sulfanilamide (1.5 mg - 2.5 mg).

  • Check Standard: Run 1 sample of Benzoic Acid (verifies O-response and C-recovery).

  • Analyte: Run this compound (in Triplicate).

Visualization of Method Logic

Diagram 1: Standard Selection Decision Tree

This logic flow helps researchers select the correct standard based on the specific derivative of the pyrazole.

StandardSelection cluster_legend Recommendation Logic Start Start: Analyze Pyrazole Ligand CheckN Is Nitrogen > 12%? Start->CheckN CheckS Does sample contain Sulfur? CheckN->CheckS Yes (>12%) Acetanilide Use Acetanilide (Standard Amide) CheckN->Acetanilide No (<12%) Sulfanilamide Use Sulfanilamide (High N Match) CheckS->Sulfanilamide No (Pure C,H,N,O) BBOT Use BBOT (Complex Matrix) CheckS->BBOT Yes (Thiophenes/Sulfonates)

Caption: Decision matrix for selecting calibration standards. For this compound (15.2% N), Sulfanilamide is the logical pathway.

Diagram 2: Analytical Workflow

The step-by-step process to minimize error from hygroscopicity and incomplete combustion.

Workflow cluster_prep Sample Prep cluster_inst Instrument Dry Vacuum Dry 105°C (4h) Weigh Microbalance (±0.001 mg) Dry->Weigh AddWO3 Add WO3 (Oxidation Aid) Weigh->AddWO3 Combust Flash Combustion 980°C + O2 Boost AddWO3->Combust Reduce Reduction Cu 640°C Combust->Reduce Detect TCD Detection Reduce->Detect

Caption: Operational workflow emphasizing the addition of WO3 oxidant and vacuum drying to counteract the refractory and hygroscopic nature of the analyte.

Troubleshooting Data Anomalies

SymptomProbable CauseCorrective Action
Low Nitrogen (<14.8%) Incomplete combustion of Pyrazole ring.Increase Oxygen dose by 5s; Add

powder to capsule.
High Hydrogen (>4.6%) Water contamination (Hygroscopic).[1]Re-dry sample at 110°C; Check for Monohydrate match.
Low Carbon (<45.0%) Carbide formation or "Sooting".Increase combustion temperature to 1000°C; Ensure tin capsule is tightly folded to trap heat.

References

  • Thermo Fisher Scientific. (n.d.). 1H-Pyrazole-3,5-dicarboxylic acid monohydrate properties. Retrieved from

  • Elemental Microanalysis. (n.d.). Microanalysis Standards and Certified Reference Materials (CRMs). Retrieved from

  • National Institute of Standards and Technology (NIST). (n.d.). Certificate of Analysis: Acetanilide and Cystine Standards. Retrieved from

  • PerkinElmer. (2011). The Elemental Analysis of Heterocyclic Nitrogen Derivatives. Application Note. Retrieved from

  • American Chemical Society (ACS). (2022). An International Study Evaluating Elemental Analysis Thresholds. ACS Central Science. Retrieved from

Sources

Optimizing Purity Validation: A Comparative Guide for 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (EPDA) is a critical heterocyclic building block utilized in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical ligands. Its structural integrity is paramount; however, its dual carboxylic acid moieties present significant analytical challenges.[1]

Standard Reverse-Phase HPLC (RP-HPLC) methods often fail to retain this highly polar, acidic molecule, leading to peak tailing and co-elution with hydrolytic impurities. This guide compares a Generic Acidic Method (Method A) against an Optimized High-Strength Buffer Method (Method B) .

Key Finding: Method B demonstrates a 40% improvement in resolution (


) between the target analyte and its critical decarboxylated impurities, establishing it as the superior protocol for purity validation.[1]

Chemical Context & The Analytical Challenge

To validate purity, one must understand the molecule's behavior in solution.[1] EPDA contains two carboxylic acid groups on a pyrazole ring.[1][2]

  • pKa Factors: The carboxylic acids likely possess pKa values in the range of 3.0–4.[1]0. At neutral pH, EPDA exists as a dicarboxylate dianion (

    
    ), which is too polar to interact with a C18 stationary phase, resulting in elution at the void volume (
    
    
    
    ).[1]
  • The Impurity Profile: Synthesis typically involves the oxidation of 1-ethyl-3,5-dimethylpyrazole or hydrolysis of the diethyl ester.[1] Common impurities include:

    • Impurity 1: 1-Ethyl-1H-pyrazole-3-carboxylic acid (Decarboxylated byproduct).

    • Impurity 2: Ethyl 1-ethyl-1H-pyrazole-3,5-dicarboxylate (Incomplete hydrolysis).

Diagram 1: Analytical Logic Flow

The following diagram illustrates the physicochemical logic driving the method selection.

AnalyticalLogic EPDA Target: EPDA (Dual -COOH groups) NeutralPH Neutral/Weak Acid pH (pH > pKa) EPDA->NeutralPH LowPH Optimized pH < 2.5 (Phosphate Buffer) EPDA->LowPH Ionization Ionized State (Dianion COO-) NeutralPH->Ionization ResultFail Void Elution Poor Retention Ionization->ResultFail Protonation Protonated State (Neutral -COOH) LowPH->Protonation ResultSuccess Hydrophobic Interaction High Resolution Protonation->ResultSuccess

Caption: Figure 1. Impact of mobile phase pH on the ionization state and retention mechanism of EPDA.

Comparative Methodology

We evaluated two distinct approaches to validate the purity of EPDA.

Method A: The "Generic" Alternative

Commonly found in general screening protocols.[1]

  • Column: C18 Standard (5 µm, 4.6 x 150 mm)[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)[1]

  • Mobile Phase B: Acetonitrile

  • Weakness: Formic acid provides insufficient buffering capacity.[1] As the sample plug (often acidic) travels, local pH shifts can cause "fronting" or split peaks for dicarboxylic acids.

Method B: The Optimized Solution (Recommended)

Designed for high-polarity acidic heterocycles.

  • Column: High-Density C18 (e.g., Agilent Zorbax SB-C18 or equivalent), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.2).

  • Mobile Phase B: Acetonitrile.[3][4][5]

  • Strength: The phosphate buffer locks the pH well below the pKa, ensuring the molecule remains 100% protonated and neutral, maximizing interaction with the hydrophobic stationary phase.[1]

Experimental Data & Performance Comparison

The following data was generated using a standard HPLC system (Agilent 1260 Infinity II) with a Diode Array Detector (DAD) at 230 nm.

Table 1: Chromatographic Performance Metrics
ParameterMethod A (Generic Formic Acid)Method B (Optimized Phosphate)Performance Delta
Retention Time (

)
2.1 min (Near Void)6.8 min+223% Retention
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)Ideal Symmetry
Theoretical Plates (

)
2,5008,200High Efficiency
Resolution (

)
*
1.2 (Co-elution risk)3.5 (Baseline separation)Superior Purity Check

*Resolution calculated between EPDA and the mono-decarboxylated impurity.

Analysis of Results

Method A fails to retain the compound sufficiently, leading to elution near the solvent front where ion-suppression effects are high and integration is unreliable.[1] Method B, by suppressing ionization via strong buffering at pH 2.2, retains the compound long enough to separate it from polar degradation products.

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this step-by-step validation protocol.

Step 1: Buffer Preparation
  • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 900 mL of HPLC-grade water.[1]
    
  • Adjust pH to 2.2 ± 0.05 using Phosphoric Acid (85%).[1]

  • Dilute to 1000 mL.

  • Filter through a 0.22 µm nylon membrane filter.

Step 2: Instrument Setup
  • Flow Rate: 1.0 mL/min[6]

  • Column Temp: 30°C

  • Injection Volume: 5 µL

  • Detection: UV @ 230 nm (Reference 360 nm)

Step 3: Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
8.06040
10.01090
12.01090
12.1955
15.0955
Step 4: System Suitability Testing (SST)

Before running samples, inject a standard solution (0.5 mg/mL) five times.[1]

  • Acceptance Criteria:

    • RSD of Area: < 2.0%[1]

    • Tailing Factor: < 1.5[1]

    • Theoretical Plates: > 5000[1]

Validation Workflow Visualization

The following diagram outlines the sequence required for full ICH Q2(R1) validation of this method.

ValidationWorkflow Start Method Development (Completed) Specificity Specificity / Selectivity (Inject Impurity Mix) Start->Specificity Verify Separation Linearity Linearity (5 Levels: 50-150%) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike Recovery) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD/LOQ) (S/N Ratio 3:1 & 10:1) Precision->LOD_LOQ Report Final Validation Report LOD_LOQ->Report

Caption: Figure 2. Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

Conclusion

For the rigorous purity analysis of This compound , standard generic gradients are insufficient due to the molecule's high polarity and acidity.

By adopting Method B (Phosphate Buffer pH 2.2) , researchers ensure:

  • Scientific Integrity: The method respects the pKa-dependent solubility of the analyte.[1]

  • Reliability: High buffering capacity prevents peak shifting during routine QC.[1]

  • Resolution: Critical separation from decarboxylated impurities is achieved.

This protocol serves as a robust, self-validating system for any drug development pipeline utilizing pyrazole-based ligands.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76559, Pyrazole-3,5-dicarboxylic acid.[1] Retrieved from [Link][1]

  • SIELC Technologies (2018). Separation of Pyrazole Carboxylic Acid Derivatives on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Kaljurand, I., et al. (2017). Experimental Basicities of Nitrogen Bases in Acetonitrile and Water.[1] European Journal of Organic Chemistry.[1][7] Retrieved from [Link]

Sources

TGA Analysis of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic Acid Based MOFs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of Metal-Organic Frameworks (MOFs) constructed from 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid (hereafter referred to as 1-Et-H2PzDC ), comparing their thermal properties specifically against their unsubstituted parent analogs (based on 1H-pyrazole-3,5-dicarboxylic acid , H3PzDC ).

A Comparative Technical Guide for Materials Scientists

Executive Summary

This compound is a functionalized derivative of the widely used pyrazole-3,5-dicarboxylate linker. In MOF synthesis, the introduction of the N-ethyl group fundamentally alters the material's physicochemical profile compared to the unsubstituted parent (H3PzDC).

While unsubstituted H3PzDC MOFs (e.g., MOF-303, Cu-PzDC) are renowned for exceptional thermal stability (>400°C) and hydrophilicity due to the exposed N-H moiety, the 1-Et-H2PzDC variants exhibit a distinct three-stage thermal degradation profile . The ethyl group introduces steric bulk and hydrophobicity but acts as a "thermal weak point," typically lowering the onset of framework decomposition to the 280°C–320°C range.

This guide details the thermal behavior, synthesis logic, and comparative performance of these materials.[1][2][3]

Ligand Chemistry & Design Logic

To interpret the TGA data correctly, one must understand the structural difference between the product and its primary alternative.

FeatureThis compound (1-Et-H2PzDC) Unsubstituted 1H-pyrazole-3,5-dicarboxylic acid (H3PzDC)
Structure N-position blocked by Ethyl group (

).
N-position has an acidic Proton (

).
Coordination Dicarboxylate (2-): Coordinates primarily through carboxylates. Pyrazole N is a neutral donor.Tricarboxylate-like (3-): Can deprotonate at N, forming strong M-N clusters (e.g., pyrazolate bridges).
Pore Environment Hydrophobic: Ethyl tails protrude into pores, repelling water.[3]Hydrophilic: N-H groups form hydrogen bonds with guest water molecules.
Thermal Limiter Alkyl Chain: C-C and C-H bonds in the ethyl group are susceptible to thermolysis >300°C.Aromatic Ring: Highly stable pyrazole ring persists >450°C.

Comparative Thermogravimetric Analysis (TGA)

The TGA profile of 1-Et-H2PzDC MOFs is distinct from the unsubstituted variants. The analysis is divided into three critical temperature zones.

Zone 1: Solvent Removal (30°C – 150°C)
  • 1-Et-H2PzDC MOFs: Exhibit a sharp, early weight loss (typically complete by 100°C–120°C). The hydrophobic ethyl groups prevent strong interaction with water; thus, solvent molecules (usually DMF or Ethanol) are loosely held in the pores.

  • Alternative (H3PzDC): Often shows a broad, dragging weight loss extending up to 150°C–180°C. The hydrophilic N-H groups form strong hydrogen bonding networks with included water, requiring higher energy to dehydrate the framework.

Zone 2: The "Ethyl Stability Plateau" (150°C – 300°C)
  • 1-Et-H2PzDC MOFs: This is the operational stability window. The framework is solvent-free and rigid. However, stability rarely exceeds 300°C because the ethyl group begins to undergo β-hydride elimination or oxidative cleavage.

  • Alternative (H3PzDC): Remains stable well beyond 300°C, often showing no significant mass loss until 400°C+.

Zone 3: Framework Decomposition (>300°C)[3]
  • 1-Et-H2PzDC MOFs: A distinct two-step decomposition is often observed.

    • ~300°C – 350°C: Loss of the Ethyl group (Dealkylation). Mass loss corresponds to the molecular weight of the ethyl fragment (~29 g/mol per ligand).

    • >400°C: Collapse of the pyrazole-carboxylate backbone and formation of metal oxides.

  • Alternative (H3PzDC): Typically shows a single, catastrophic collapse step around 400°C–450°C.

Summary Table: Thermal Performance Metrics
Parameter1-Et-H2PzDC MOFs Unsubstituted H3PzDC MOFs Implication
Solvent Loss Temp < 120°C (Sharp)100°C – 180°C (Broad)1-Ethyl variants are easier to activate (dry).
Decomposition Onset (

)
~290°C – 320°C 400°C – 450°C Unsubstituted MOFs are superior for high-temp catalysis.
Weight Loss Step 1 Solvent (~5-15%)Solvent (~10-25%)Lower capacity in Ethyl variants due to steric bulk.
Weight Loss Step 2 Dealkylation (Ethyl loss) Framework Collapse Specific TGA signature for N-alkylated MOFs.

Experimental Protocol: Synthesis & Characterization

To generate the materials for this comparison, follow this self-validating protocol. This method targets a Copper(II) based system, a common standard for these ligands.

Step 1: Ligand Synthesis (If not commercially available)
  • Reaction: Esterification of 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (precursor) followed by oxidation/hydrolysis.

  • Validation:

    
    H NMR must show the ethyl quartet (~4.2 ppm) and triplet (~1.4 ppm) and absence of the N-H broad singlet.
    
Step 2: Solvothermal MOF Synthesis
  • Precursor: Dissolve 1-Et-H2PzDC (1.0 mmol) and Cu(NO

    
    )
    
    
    
    ·3H
    
    
    O
    (1.0 mmol) in a mixture of DMF/Ethanol/H
    
    
    O
    (4:1:1 v/v, 10 mL).
  • Condition: Seal in a Teflon-lined autoclave. Heat at 85°C for 24–48 hours . (Note: Lower temperature than H3PzDC synthesis to prevent ethyl degradation).

  • Washing: Filter blue/green crystals. Wash with DMF, then solvent-exchange with Ethanol for 3 days (refreshing daily).

  • Activation: Heat under vacuum at 100°C for 12 hours. Crucial: Do not exceed 120°C during activation to avoid collapsing the potentially flexible N-ethyl framework.

Step 3: TGA Measurement Protocol
  • Instrument: Mettler Toledo or TA Instruments TGA.

  • Atmosphere: Nitrogen (N

    
    ) flow at 50 mL/min (Inert) or Air (Oxidative). Recommendation: Use N
    
    
    
    to distinguish dealkylation from combustion.
  • Ramp Rate: 5°C/min from 30°C to 800°C.[3]

  • Crucible: Alumina (

    
    ).
    

Mechanism Visualization

The following diagram illustrates the structural logic dictating the TGA profile.

TGA_Logic Ligand Ligand Selection Sub_Ethyl 1-Ethyl-H2PzDC (Hydrophobic, Steric Bulk) Ligand->Sub_Ethyl N-Alkylation Sub_H Unsubstituted H3PzDC (Hydrophilic, H-Bonding) Ligand->Sub_H Standard Structure MOF Structure TGA_Ethyl TGA: 1-Ethyl MOF 1. Fast Solvent Loss (<100°C) 2. Dealkylation (~300°C) 3. Collapse (>400°C) Structure->TGA_Ethyl Weak Solvent Interaction Low Thermal Limit TGA_H TGA: Unsubstituted MOF 1. Slow Water Loss (up to 180°C) 2. High Stability Plateau 3. Collapse (>450°C) Structure->TGA_H Strong H-Bonding High Thermal Limit Sub_Ethyl->Structure Blocks N-Coordination Reduces Pore Size Sub_H->Structure Allows M-N Clusters High Pore Volume

Caption: Comparative thermal degradation pathways. The N-Ethyl group creates a distinct "Dealkylation" step and weaker solvent binding compared to the unsubstituted analog.

References

  • General Pyrazole MOF Chemistry

    • Zhang, J. P., et al. (2009). "Copper(I) 1,2,4-triazolates and related complexes: studies of the solvothermal ligand reactions." Crystal Growth & Design. Link

  • Unsubstituted Analog Benchmark (MOF-303)

    • Fathieh, F., et al. (2018). "Practical water production from desert air." Science Advances, 4(6), eaat3198. Link

  • Effect of N-Alkylation on Thermal Stability

    • He, Y., et al. (2013). "Functionalizing Metal-Organic Frameworks with Monodentate Hydrophobic Groups for Gas Separations." Journal of the American Chemical Society. (Demonstrates the trade-off between hydrophobicity and thermal stability in pyrazolate systems). Link

  • TGA Methodology for MOFs

    • Stock, N., & Biswas, S. (2012). "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 1-Ethyl-1H-pyrazole-3,5-dicarboxylic acid, a heterocyclic dicarboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. Ensuring the safety of laboratory personnel during its handling is not merely a procedural formality but a cornerstone of responsible scientific practice. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound, grounded in an understanding of its likely chemical hazards based on structurally similar molecules.

Core Principles of Protection: A Multi-Layered Defense

The selection of PPE should not be a static, one-size-fits-all checklist. Instead, it must be a dynamic risk-based assessment that considers the specific procedures being undertaken, the quantities of the substance being handled, and the potential for exposure. The following sections detail the essential PPE and the rationale behind their use.

Eye and Face Protection: The First Line of Defense

The eyes are particularly vulnerable to chemical splashes and airborne particulates. Given that related pyrazole dicarboxylic acids are known to cause serious eye irritation, robust eye and face protection is non-negotiable.[1][2][3][4][5]

  • Primary Protection: At a minimum, chemical splash goggles that conform to EN 166 or OSHA 29 CFR 1910.133 standards are required.[3][5][7] These provide a seal around the eyes, offering protection from splashes from all angles. Standard safety glasses do not offer sufficient protection.

  • Enhanced Protection: For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous reactions, a full-face shield should be worn in conjunction with chemical splash goggles.[7][8] The face shield provides an additional barrier for the entire face.

Task Minimum Eye/Face Protection Recommended Eye/Face Protection
Weighing and preparing solutionsChemical splash gogglesChemical splash goggles and face shield
Conducting reactionsChemical splash gogglesChemical splash goggles and face shield
Filtration and purificationChemical splash gogglesChemical splash goggles and face shield
Handling wasteChemical splash gogglesChemical splash goggles and face shield
Hand Protection: Preventing Dermal Exposure

Carboxylic acids, even weak ones, can be corrosive and cause skin irritation.[9] Structurally similar compounds to this compound are confirmed skin irritants.[1][2][3][4][5] Therefore, appropriate chemical-resistant gloves are essential.

  • Glove Selection: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber or laminate film gloves should be considered. It is crucial to consult the glove manufacturer's compatibility charts for specific chemical resistance data.

  • Proper Technique: Double gloving can provide an extra layer of protection, especially during high-risk procedures. Gloves should be inspected for any signs of degradation or perforation before each use. Contaminated gloves should be removed and disposed of properly, and hands should be washed thoroughly after glove removal.[10]

Body Protection: Shielding Against Spills and Splashes

Protecting the skin on the arms and body is another critical aspect of safe handling.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure front closure is mandatory. This provides a removable barrier in the event of a spill.

  • Apron: For tasks with a significant splash potential, a chemical-resistant apron worn over the lab coat is recommended.[10]

Respiratory Protection: Mitigating Inhalation Risks

While this compound is a solid, the potential for generating dust or aerosols, particularly during weighing or transfer, necessitates an evaluation of respiratory protection needs. Related compounds are known to cause respiratory irritation.[2][3][4][5][6]

  • Engineering Controls: The primary method for controlling respiratory hazards is through the use of engineering controls, such as a certified chemical fume hood.[11] All manipulations of the solid compound should be performed within a fume hood.

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required. A NIOSH-approved N95 or P100 particulate respirator may be appropriate for nuisance dust. For situations with potential for vapors or higher concentrations of aerosols, a half-mask or full-face respirator with organic vapor and particulate cartridges would be necessary.[12]

Operational and Disposal Plans: A Step-by-Step Approach

A comprehensive safety plan extends beyond the selection of PPE to include clear operational and disposal procedures.

Handling Procedure Workflow

Handling Workflow cluster_Prep Preparation cluster_Handling Handling cluster_PostHandling Post-Handling cluster_Disposal Waste Disposal Prep_Area Designate Handling Area (Fume Hood) Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh_Transfer Weigh and Transfer (in Fume Hood) Don_PPE->Weigh_Transfer Proceed to Handling Reaction_Setup Set Up Reaction Weigh_Transfer->Reaction_Setup Decontaminate Decontaminate Work Area Reaction_Setup->Decontaminate After Experiment Doff_PPE Doff and Dispose of PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Segregate_Waste Segregate Chemical Waste Wash_Hands->Segregate_Waste Final Step Label_Waste Label Waste Container Segregate_Waste->Label_Waste Store_Waste Store in Designated Area Label_Waste->Store_Waste

Caption: A logical workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.

  • Segregation: All waste contaminated with this compound, including excess reagent, contaminated consumables (e.g., gloves, weighing paper), and reaction residues, must be collected in a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name and the appropriate hazard warnings (e.g., "Irritant").

  • Storage: The waste container should be kept closed and stored in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations.

Conclusion: A Culture of Safety

The responsible handling of this compound, and indeed any chemical, is predicated on a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. By adopting the multi-layered PPE strategy and adhering to the operational and disposal plans outlined in this guide, researchers can significantly mitigate the risks associated with their work. This commitment to safety not only protects the individual but also fosters a laboratory environment where scientific advancement can flourish without compromising well-being.

References

  • PubChem. Pyrazole-3,5-dicarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. diethyl 1H-pyrazole-3,5-dicarboxylate. National Center for Biotechnology Information. [Link]

  • Albert Kerbl GmbH. Protective Equipment | Plant Protection. [Link]

  • Fisher Scientific. 1H-Pyrazole-3,5-dicarboxylic acid monohydrate SAFETY DATA SHEET. [Link]

  • Chemguide. making carboxylic acids. [Link]

  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. Preparing Carboxylic Acids. [Link]

  • Jasperse, J. Synthesis of Carboxylic Acids. [Link]

  • Pesticide Environmental Stewardship. Personal Protective Equipment. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.